Tryptophylleucine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
13123-35-8 |
|---|---|
Fórmula molecular |
C17H23N3O3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |
Clave InChI |
LYMVXFSTACVOLP-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Descripción física |
Solid |
Sinónimos |
Trp-Leu tryptophan-leucine |
Origen del producto |
United States |
Foundational & Exploratory
Biological Functions of Tryptophan-Containing Dipeptides: A Technical Guide for Researchers
December 4, 2025
Executive Summary
Tryptophan-containing dipeptides, both naturally occurring and synthetic, have emerged as a significant class of bioactive molecules with a diverse range of pharmacological activities. Their unique structural properties, conferred by the indole (B1671886) side chain of tryptophan, allow them to interact with a variety of biological targets, making them promising candidates for drug development and therapeutic applications. This technical guide provides an in-depth overview of the core biological functions of tryptophan-containing dipeptides, including their anticancer, neuroprotective, anti-inflammatory, antimicrobial, antioxidant, antiviral, and anti-angiogenic properties. Detailed experimental protocols for assessing these functions, quantitative data on their bioactivity, and visualizations of the key signaling pathways involved are presented to support researchers, scientists, and drug development professionals in this burgeoning field.
Introduction
Tryptophan is an essential amino acid with a distinctive indole ring structure, rendering it the most hydrophobic and largest of the naturally occurring amino acids.[1] This unique structure plays a crucial role in the folding and function of proteins and peptides.[1][2] When incorporated into dipeptides, the tryptophan residue imparts specific biological activities that are often more potent or distinct from the parent amino acid. These dipeptides can be found in various natural sources, including milk and other protein-rich foods, or can be synthesized to explore a wider range of structural and functional diversity.[3][4] The growing interest in these molecules stems from their potential to address a wide array of pathological conditions, from cancer and neurodegenerative diseases to microbial infections and cardiovascular disorders.
Biological Functions and Mechanisms of Action
Tryptophan-containing dipeptides exhibit a remarkable spectrum of biological activities, each underpinned by specific molecular mechanisms and signaling pathways.
Anticancer Activity
Certain tryptophan-containing dipeptides have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
Signaling Pathway: Caspase-3 Mediated Apoptosis
A key pathway in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, upon receiving apoptotic signals, cleave and activate executioner caspases, such as caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5] Some tryptophan-containing dipeptides are thought to trigger this cascade, leading to cancer cell death.[1][6]
Figure 1: Tryptophan dipeptide-induced caspase-3 activation pathway.
Quantitative Data: Anticancer Activity
The cytotoxic potential of tryptophan-containing dipeptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the dipeptide required to inhibit the growth of cancer cells by 50%.
| Dipeptide/Analog | Cancer Cell Line | IC50 (µM) | Citation |
| PNW (Peptide Analog) | HeLa | 2.35 ± 0.28 | [7][8] |
| PMW (Peptide Analog) | HeLa | 2.47 ± 0.18 | [7] |
| PCW (Peptide Analog) | HeLa | 2.33 ± 0.12 | [7] |
Neuroprotective Effects
Several tryptophan-containing dipeptides have shown promise in protecting neurons from damage and improving cognitive function, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanisms underlying these effects often involve the modulation of neurotransmitter systems and the activation of pro-survival signaling pathways.
Signaling Pathway: Trp-Tyr Modulation of Dopaminergic and CREB Signaling
The dipeptide Tryptophan-Tyrosine (Trp-Tyr) has been shown to improve memory by modulating the dopamine (B1211576) system.[9] This may involve increasing dopamine release and activating Dopamine D1 receptors in the hippocampus.[10] Activation of D1 receptors can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[11]
Figure 2: Trp-Tyr dipeptide signaling in neuroprotection and memory.
Quantitative Data: Neuroprotective Activity
The neuroprotective efficacy of these dipeptides can be assessed by their ability to rescue neuronal cells from toxic insults, with the half-maximal effective concentration (EC50) indicating the concentration at which 50% of the protective effect is observed.
| Dipeptide | Cell Line | Toxic Insult | EC50 (µM) | Citation |
| Not Specified | Differentiated HT22 | Glutamate (B1630785) | 0.12 (for glutamate toxicity) | [12] |
Note: Specific EC50 values for tryptophan-containing dipeptides in neuroprotection assays are still emerging in the literature.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Tryptophan-containing dipeptides, such as Tryptophan-Methionine (Trp-Met), have been shown to possess anti-inflammatory properties by modulating the activity of immune cells like microglia.
Signaling Pathway: Trp-Met Inhibition of NF-κB Signaling in Microglia
In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and produce pro-inflammatory cytokines. This activation is often mediated by the nuclear factor-kappa B (NF-κB) signaling pathway. Trp-Met has been suggested to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[13][14][15]
Figure 3: Trp-Met dipeptide anti-inflammatory signaling pathway.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effects are often measured by the reduction in the production of inflammatory cytokines, with IC50 values indicating the concentration of the dipeptide that causes a 50% reduction.
| Dipeptide | Cell Line | Inflammatory Stimulus | Measured Effect | IC50/EC50 (µM) | Citation |
| Not Specified | RAW 264.7 | LPS | Nitric Oxide Inhibition | Data not available | [16] |
Note: Specific IC50/EC50 values for tryptophan-containing dipeptides in anti-inflammatory assays are an active area of research.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Tryptophan-containing dipeptides have demonstrated activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the dipeptide that prevents visible growth of a microorganism.
| Dipeptide/Analog | Microorganism | MIC (µg/mL) | Citation |
| Trp-His analogues | Gram-negative and Gram-positive bacteria, Fungi | 5-20 | [17] |
| His-Arg analogues | Gram-negative and Gram-positive bacteria, Fungi | 5-20 | [17] |
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major strategy for the treatment of hypertension. Certain tryptophan-containing dipeptides, such as Isoleucine-Tryptophan (Ile-Trp) and Tryptophan-Leucine (Trp-Leu), are potent ACE inhibitors.
Quantitative Data: ACE Inhibitory Activity
The ACE inhibitory activity is determined by the IC50 value, representing the concentration of the dipeptide required to inhibit 50% of the ACE activity.
| Dipeptide | IC50 (µM) | Citation |
| Ile-Trp (IW) | 0.7 | [18] |
| Ala-Trp (AW) | 20 | [18] |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Dipeptides like Trp-Leu have been shown to inhibit angiogenesis, potentially by interfering with key signaling pathways.
Signaling Pathway: Trp-Leu Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a central role in angiogenesis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. Trp-Leu has been shown to interfere with this pathway by inhibiting the phosphorylation of VEGFR-2.[4][19][20][21][22]
Figure 4: Trp-Leu dipeptide inhibition of VEGFR-2 signaling.
Antioxidant Activity
Oxidative stress is implicated in a wide range of diseases. The indole ring of tryptophan can act as an antioxidant by scavenging free radicals. The antioxidant capacity of tryptophan-containing dipeptides can be measured using various assays.
Quantitative Data: Antioxidant Activity
The Oxygen Radical Absorbance Capacity (ORAC) assay is one method used to quantify antioxidant activity, with values expressed as Trolox equivalents.
| Dipeptide | ORAC Value (Trolox Equivalents) | Citation |
| Gly-Trp | 2.4 ± 0.2 | [2][4][22] |
| Trp-Gly | 2.6 ± 0.2 | [22] |
| Gly-Trp-Gly | 2.4 ± 0.3 | [22] |
| Asn-Ile-Thr-Gly-Trp-Leu | 1.9 ± 0.6 | [4] |
| Ser-Val-Trp-Ile-Gly-Gly-Ser-Ile | 2.4 ± 0.2 | [4] |
| Glu-Val-Trp-Lys-Ser-Asp-Glu | 2.2 ± 0.3 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis, Purification, and Characterization
Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of Tryptophan-Containing Dipeptides [3][23][24][25]
This protocol outlines the general steps for synthesizing a tryptophan-containing dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the C-terminal protected amino acid (e.g., Fmoc-Xaa-OH, where Xaa is the C-terminal residue) using a coupling reagent (e.g., HBTU/HOBt/DIEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Remove the Fmoc group from the first amino acid using 20% piperidine in DMF.
-
Second Amino Acid (Tryptophan) Coupling:
-
Activate the protected tryptophan derivative (e.g., Fmoc-Trp(Boc)-OH) using a coupling reagent in DMF. The Boc protecting group on the indole nitrogen is recommended to prevent side reactions.
-
Add the activated tryptophan to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF and dichloromethane (B109758) (DCM).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude dipeptide in cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
-
Figure 5: General workflow for Solid-Phase Peptide Synthesis.
Protocol 3.1.2: Purification by Preparative Reversed-Phase HPLC [8][23][26][27]
-
Sample Preparation: Dissolve the crude dipeptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).
-
Chromatography:
-
Use a preparative C18 column.
-
Employ a gradient elution system with two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Run a gradient from low to high percentage of Mobile Phase B to elute the dipeptide.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified dipeptide as a powder.
Protocol 3.1.3: Characterization by Mass Spectrometry [19][20][28][29][30]
-
Sample Preparation: Dissolve the purified dipeptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to determine the molecular weight of the dipeptide.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data and confirm the amino acid sequence. The fragmentation of the tryptophan indole ring can provide characteristic ions.
-
Biological Assays
Protocol 3.2.1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the tryptophan-containing dipeptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3.2.2: Neuroprotection Assay (Amyloid-β Toxicity Model) [24][31][32][33]
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) and differentiate them into a more mature neuronal phenotype if required.
-
Treatment: Pre-treat the cells with different concentrations of the tryptophan-containing dipeptide for a certain period.
-
Induction of Toxicity: Expose the cells to a neurotoxic agent, such as aggregated amyloid-β peptide, to induce cell death.
-
Viability Assessment: After the incubation period, assess cell viability using methods like the MTT assay or by staining with fluorescent dyes that distinguish live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: Quantify the percentage of viable cells and determine the EC50 of the dipeptide's neuroprotective effect.
Protocol 3.2.3: Anti-inflammatory Assay (LPS-stimulated Macrophages) [16][34][35][36][37][38][39]
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.
-
Treatment: Pre-treat the cells with various concentrations of the tryptophan-containing dipeptide.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After a specific incubation time, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.
Protocol 3.2.4: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare serial twofold dilutions of the tryptophan-containing dipeptide in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the dipeptide at which no visible growth of the microorganism is observed.
Protocol 3.2.5: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing ACE, the dipeptide inhibitor at various concentrations, and a substrate (e.g., hippuryl-histidyl-leucine, HHL).
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Reaction Termination and Product Measurement: Stop the reaction and quantify the amount of product formed (e.g., hippuric acid from HHL cleavage) using spectrophotometry or HPLC.
-
Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value.
Protocol 3.2.6: In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated wells in the presence of various concentrations of the tryptophan-containing dipeptide.
-
Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches.
Protocol 3.2.7: Antioxidant Activity Assays (DPPH, ABTS, ORAC) [7][12][25][28]
-
DPPH Assay: Mix the dipeptide solution with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The reduction of DPPH by the antioxidant is measured by the decrease in absorbance at a specific wavelength.
-
ABTS Assay: Generate the ABTS radical cation (ABTS•+) and mix it with the dipeptide solution. The scavenging of the radical is measured by the decrease in absorbance.
-
ORAC Assay: This assay measures the ability of the antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol 3.2.8: Antiviral Assay (Plaque Reduction Assay) [1][9][18][30][31][40][41]
-
Cell Culture: Grow a monolayer of host cells susceptible to the virus in a multi-well plate.
-
Virus and Dipeptide Incubation: Pre-incubate the virus with different concentrations of the tryptophan-containing dipeptide.
-
Infection: Infect the cell monolayer with the virus-dipeptide mixture.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay to restrict virus spread.
-
Incubation and Plaque Visualization: Incubate the plates until viral plaques (zones of cell death) are visible. Stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction and determine the IC50 value.
Conclusion and Future Directions
Tryptophan-containing dipeptides represent a versatile and promising class of bioactive compounds with a wide range of potential therapeutic applications. Their ability to modulate key biological pathways involved in cancer, neurodegeneration, inflammation, and microbial infection highlights their significance in drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full potential of these fascinating molecules.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the dipeptide structure will help to optimize their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways of these dipeptides will provide a deeper understanding of their biological effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and bioavailability of promising tryptophan-containing dipeptides.
-
Delivery Systems: The development of novel delivery systems may be necessary to enhance the stability and targeted delivery of these dipeptides in vivo.
By addressing these research avenues, the scientific community can unlock the full therapeutic potential of tryptophan-containing dipeptides and translate these promising findings into novel treatments for a variety of human diseases.
References
- 1. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicsinoncology.com [clinicsinoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 8. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 9. Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Lacto-Tetrapeptide Gly-Thr-Trp-Tyr, β-Lactolin, Improves Spatial Memory Functions via Dopamine Release and D1 Receptor Activation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. peptide.com [peptide.com]
- 24. benchchem.com [benchchem.com]
- 25. peptide.com [peptide.com]
- 26. researchgate.net [researchgate.net]
- 27. pharmtech.com [pharmtech.com]
- 28. researchgate.net [researchgate.net]
- 29. par.nsf.gov [par.nsf.gov]
- 30. DSpace [digital.library.adelaide.edu.au]
- 31. Potent Peptidic Fusion Inhibitors of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Triptolide Inhibits Preformed Fibril-Induced Microglial Activation by Targeting the MicroRNA155-5p/SHIP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. oatext.com [oatext.com]
- 36. mdpi.com [mdpi.com]
- 37. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Regulation of macrophage-associated inflammatory responses by species-specific lactoferricin peptides [imrpress.com]
- 39. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Overview of Custom Peptide Synthesis [peptide2.com]
An In-depth Technical Guide on the Natural Occurrence and Biological Activity of Tryptophylleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophylleucine (Trp-Leu) is a dipeptide composed of the essential amino acids tryptophan and leucine. While its natural occurrence in organisms is not yet firmly established, with databases classifying it as an "expected" metabolite in humans, recent research has unveiled its potential as a bioactive molecule with significant physiological effects. Studies in murine models have demonstrated that this compound exhibits both anxiolytic-like and antidepressant-like activities, suggesting its potential as a lead compound for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities, detailed experimental protocols for its study, and a discussion of its potential biosynthesis and detection.
Natural Occurrence
The natural occurrence of the dipeptide this compound in organisms remains an area of active investigation. The Human Metabolome Database (HMDB) categorizes Leucyl-Tryptophan as an "expected" metabolite, indicating that while it is predicted to be present in the human body as an incomplete breakdown product of protein digestion or catabolism, it has not yet been definitively identified in human tissues or biofluids.
The breakdown of dietary proteins in the gastrointestinal tract or intracellular protein turnover could theoretically generate this compound. Foods rich in proteins containing both tryptophan and leucine, such as meat, poultry, fish, dairy products, and certain plant-based proteins, are potential, albeit unconfirmed, sources.
Biosynthesis
A specific enzymatic pathway for the direct biosynthesis of this compound has not been identified. However, its formation can be conceptualized through the general mechanisms of peptide synthesis. In microorganisms, non-ribosomal peptide synthetases (NRPSs) are multi-domain enzymes that can synthesize a wide variety of peptides, including dipeptides, independent of messenger RNA. It is plausible that specific NRPSs in certain organisms could catalyze the formation of this compound.
Alternatively, proteases, which are enzymes that hydrolyze peptide bonds, can, under certain conditions, catalyze the reverse reaction, leading to the synthesis of dipeptides from amino acids. This process, known as enzymatic peptide synthesis, is a potential route for the formation of this compound.
The following diagram illustrates a generalized workflow for the enzymatic synthesis of a dipeptide like this compound.
Tryptophylleucine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophylleucine (Trp-Leu) is a dipeptide composed of the essential amino acids L-tryptophan and L-leucine. While the individual roles of tryptophan and leucine (B10760876) in cellular signaling, particularly the mTOR pathway, are well-documented, the specific biological functions and therapeutic potential of the dipeptide this compound are areas of emerging research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its study and application. Key identifiers and molecular characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 13123-35-8 | |
| Molecular Formula | C₁₇H₂₃N₃O₃ | |
| Molecular Weight | 317.4 g/mol | |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N |
Synthesis and Purification
The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the sequential addition of amino acids to a solid support, followed by cleavage and purification of the final dipeptide.
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated dipeptide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin would be utilized.[1][2][3][4][5]
Materials:
-
Rink Amide resin
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Fmoc-L-Tryptophan(Boc)-OH (with Boc protection on the indole (B1671886) nitrogen)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Tryptophan):
-
Deprotect the Fmoc group from the resin-bound leucine using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Trp(Boc)-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tryptophan with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the tryptophan side chain.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound dipeptide.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Accurate characterization of synthesized this compound is critical for ensuring purity and confirming its identity. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques.
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.
| Parameter | Value |
| Precursor m/z ([M+H]⁺) | 318.1812 |
| Major Fragment Ions (m/z) | 301.1, 262.2, 159.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR spectral data provides insight into the carbon framework of the molecule.
A predicted ¹³C NMR spectrum for this compound in D₂O is available in the Human Metabolome Database (HMDB) and can be used as a reference for experimental data.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for the purification and purity assessment of this compound.
Experimental Protocol: Analytical RP-HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan indole ring).
-
Flow Rate: 1 mL/min.
Biological Context and Potential Signaling Pathways
The biological activity of this compound is not yet extensively studied. However, the known roles of its constituent amino acids, L-tryptophan and L-leucine, suggest potential involvement in key cellular signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
The mTOR Signaling Pathway
Leucine is a well-established activator of the mTORC1 complex.[6][7] Tryptophan and its metabolites have also been shown to influence mTOR signaling, often in the context of immune response and cancer metabolism.[8][9][10] It is hypothesized that this compound may modulate mTOR signaling, potentially with unique kinetics or potency compared to the individual amino acids.
Caption: The mTOR signaling pathway with potential inputs from Leucine and Tryptophan.
Experimental Protocol: Cell-Based mTOR Signaling Assay
This protocol provides a general method to assess the effect of this compound on mTORC1 activity by measuring the phosphorylation of a downstream target, p70 S6 Kinase (S6K).[11]
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and serum
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-p70 S6K (Thr389), anti-total p70 S6K
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal mTOR activity.
-
Treatment: Treat the cells with varying concentrations of this compound, L-leucine, L-tryptophan (as controls), and a vehicle control for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated S6K signal to the total S6K signal.
Potential Applications in Drug Development
Given the roles of tryptophan and leucine metabolism in various diseases, this compound presents several avenues for investigation in drug development.
-
Oncology: Tryptophan metabolism is a key area of interest in cancer immunotherapy, as its depletion in the tumor microenvironment can suppress T-cell function.[8][9][10][12] The effects of this compound on tumor cell metabolism and the immune response warrant further investigation.
-
Metabolic Diseases: The mTOR pathway is central to metabolic regulation, and its dysregulation is implicated in diseases such as diabetes and obesity. This compound could be explored as a modulator of mTOR signaling in these contexts.
-
Neurological Disorders: Tryptophan is a precursor to the neurotransmitter serotonin. The delivery and metabolism of tryptophan to the brain are critical for neurological function. The potential for dipeptides like this compound to cross the blood-brain barrier and influence neurotransmitter levels is an area for future research.
-
Gut Microbiome: The gut microbiota plays a significant role in tryptophan metabolism, influencing host immunity and health.[13][14][15][16] Investigating the interactions between this compound and the gut microbiome could reveal novel therapeutic strategies.
Conclusion
This compound is a dipeptide with significant potential for further research and development. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization, along with a framework for investigating its biological activity, particularly in the context of the mTOR signaling pathway. As research into the specific roles of dipeptides in health and disease progresses, this compound may emerge as a valuable tool and a potential therapeutic agent.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Liver cancer growth tied to tryptophan intake: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. Frontiers | Tryptophan and Its Metabolites in Lung Cancer: Basic Functions and Clinical Significance [frontiersin.org]
- 9. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of tryptophan metabolism in cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tryptophan Side-Chain Oxidase (TSO) Degrades L-Tryptophan, a Possible New Cancer Therapy [scivisionpub.com]
- 13. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Tryptophan-Synthesizing Bacteria Enhance Intestinal Serotonin Signalin" by Theresa Bettina Legan [scholarworks.uvm.edu]
- 15. New research on how tryptophan plus a specific gut microbe might help dampen inflammation - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 16. With age, insufficient tryptophan alters gut microbiota, increases inflammation | EurekAlert! [eurekalert.org]
An In-depth Technical Guide to the Predicted Physicochemical Properties of Tryptophylleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tryptophylleucine (Trp-Leu) is a dipeptide composed of L-tryptophan and L-leucine residues.[1] As a product of protein digestion or catabolism, it represents a class of molecules that can possess unique physiological or cell-signaling effects.[2] Understanding the physicochemical properties of this compound is fundamental for research in drug discovery, pharmacology, and metabolomics, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity. This document provides a summary of its predicted physicochemical properties, details common experimental protocols for their determination, and illustrates key relationships and workflows.
Predicted Physicochemical Data
The following table summarizes the key predicted physicochemical properties of this compound. These values are computationally derived from various models and provide essential estimates for its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₃ | PubChem[1][3] |
| Molecular Weight | 317.4 g/mol | PubChem[1][3] |
| Monoisotopic Mass | 317.17394160 Da | PubChem[1][3] |
| logP (Octanol-Water Partition Coefficient) | -0.7 (XLogP3) -0.28 (ALOGPS) 0.24 (ChemAxon) | PubChem[1][3], HMDB[2] |
| Water Solubility | 0.16 g/L | ALOGPS (via HMDB)[2] |
| logS (Aqueous Solubility) | -3.6 | ALOGPS (via HMDB)[2] |
| pKa (Strongest Acidic) | 3.59 | ChemAxon (via HMDB)[2] |
| pKa (Strongest Basic) | 9.48 | ChemAxon (via HMDB)[2] |
| Hydrogen Bond Donor Count | 4 | Cactvs (via PubChem)[3], ChemAxon (via HMDB)[2] |
| Hydrogen Bond Acceptor Count | 5 | ChemAxon (via HMDB)[2] |
| Polar Surface Area (PSA) | 108 Ų | Cactvs (via PubChem)[3] |
| Physiological Charge | 0 | ChemAxon (via HMDB)[2] |
Experimental Protocols for Physicochemical Property Determination
While the data presented above are predicted, experimental validation is crucial. The following are detailed methodologies for determining key physicochemical properties of dipeptides like this compound.
Determination of Aqueous Solubility
The solubility of a dipeptide can be experimentally determined using several methods, with the gravimetric and photometric techniques being common.[4][5]
a) Gravimetric Method This method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.
-
Protocol:
-
Add an excess amount of this compound to a known volume of purified water (e.g., in an Eppendorf tube) to create a supersaturated solution.[4]
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[4] A thermomixer can be used for simultaneous shaking and temperature control.[4]
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully extract a precise volume of the supernatant (the saturated solution).
-
Evaporate the solvent from the supernatant under vacuum.
-
Weigh the remaining solid residue. The solubility is then calculated as the mass of the residue per volume of the solvent.
-
b) Photometric (UV/Vis Spectroscopy) Method This method is suitable for compounds with a chromophore, such as the indole (B1671886) ring of tryptophan, and relies on the Beer-Lambert law.
-
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).
-
Measurement: Dilute a known volume of the supernatant with a precise dilution factor to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the classical approach for experimentally determining logP.
-
Protocol:
-
Prepare a solution of this compound in either n-octanol or water.
-
Add an equal volume of the other solvent (water or n-octanol, respectively) to a flask or vial. The two solvents should be pre-saturated with each other.
-
Agitate the mixture vigorously for a set period to allow the dipeptide to partition between the two phases until equilibrium is reached.
-
Allow the two phases to separate completely, typically aided by centrifugation.
-
Carefully sample each phase (the aqueous and the octanol (B41247) layers).
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of this ratio.
-
Determination of pKa
Potentiometric titration is a standard and accurate method for determining the acid dissociation constants (pKa) of ionizable groups.
-
Protocol:
-
Dissolve a precise amount of this compound in a known volume of purified water.
-
Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration using a burette.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The resulting titration curve will show inflection points corresponding to the equivalence points.
-
The pKa values can be determined from the half-equivalence points on the curve, where the pH is equal to the pKa of the ionizable group. For this compound, this will reveal the pKa of the carboxylic acid group and the primary amino group.
-
Visualizations
Logical Relationship: Dipeptide Formation
This diagram illustrates the fundamental chemical relationship where the amino acids Tryptophan and Leucine combine via a peptide bond to form the dipeptide this compound.
Caption: Formation of this compound from its constituent amino acids.
Experimental Workflow: Solubility Determination
The following workflow outlines the key steps involved in the experimental determination of dipeptide solubility using either gravimetric or photometric methods.
Caption: Workflow for experimental solubility determination of dipeptides.
References
- 1. Trp-Leu | C17H23N3O3 | CID 6997510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Tryptophyl-Leucine (HMDB0029087) [hmdb.ca]
- 3. This compound | C17H23N3O3 | CID 323786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Tryptophylleucine: A Technical Overview of a Dipeptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophylleucine, a dipeptide composed of the essential amino acids tryptophan and leucine, represents a fundamental building block of proteins. While specific research on the discovery, history, and unique biological functions of this compound is limited in publicly available scientific literature, this technical guide provides a comprehensive overview of its physicochemical properties, the historical context of dipeptide discovery, and the well-documented roles of its constituent amino acids. This document serves as a foundational resource, compiling available data and presenting it in a structured format for researchers and professionals in drug development and the broader life sciences.
Introduction to this compound
This compound, chemically known as (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid, is a dipeptide formed from the amino acids L-tryptophan and L-leucine linked by a peptide bond[1]. Dipeptides are organic compounds containing exactly two amino acids joined by a peptide bond[2]. They are intermediate products in the digestion of proteins and can be absorbed by the intestines[3]. While many specific dipeptides have been studied for their unique biological activities, this compound itself is primarily cataloged in chemical and metabolomic databases as a potential metabolite[1][4].
Physicochemical Properties
Quantitative data for this compound is primarily available through chemical databases. The following table summarizes its key computed and experimental properties.
| Property | Value | Source |
| Molecular Formula | C17H23N3O3 | PubChem[4] |
| Molecular Weight | 317.4 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | PubChem[1] |
| CAS Number | 13123-35-8 | PubChem[4] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[4] |
| LogP (experimental) | -0.37 | Human Metabolome Database (HMDB)[4] |
| XLogP3 (computed) | -0.7 | PubChem[4] |
Discovery and History
The foundational work on peptides was laid by Hermann Emil Fischer, who first hypothesized that proteins consist of amino acid chains linked by peptide bonds in 1900[5]. In 1901, Fischer and his colleague E. Fourneau reported the synthesis of the first dipeptide, glycylglycine[6]. Fischer officially introduced the term "peptide" in 1902 to describe these smaller amino acid chains[5][6]. The development of methods for protein hydrolysis and amino acid analysis in the 20th century allowed for the identification of numerous di- and tripeptides as products of protein digestion. It is within this context that this compound would have been recognized as a possible dipeptide combination.
Synthesis and Structure
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general methodology for dipeptide synthesis can be described. This typically involves the protection of the amino group of one amino acid and the carboxyl group of the other, followed by the formation of a peptide bond using a coupling agent, and subsequent deprotection.
General Experimental Protocol for Dipeptide Synthesis
-
Protection of the N-terminus: The amino group of the first amino acid (e.g., Tryptophan) is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
Protection of the C-terminus: The carboxyl group of the second amino acid (e.g., Leucine) is protected, typically as a methyl or ethyl ester.
-
Peptide Bond Formation: The protected amino acids are coupled using a reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
The following diagram illustrates the general workflow for dipeptide synthesis.
References
- 1. Trp-Leu | C17H23N3O3 | CID 6997510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]
- 3. Dipeptide - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H23N3O3 | CID 323786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ideal-pharma.eu [ideal-pharma.eu]
- 6. ias.ac.in [ias.ac.in]
Interaction of Tryptophylleucine with Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the dipeptide tryptophylleucine and various metal ions. It covers quantitative binding data, detailed experimental protocols for characterization, and potential biological implications. This document is intended to serve as a valuable resource for researchers in the fields of bioinorganic chemistry, pharmacology, and drug development.
Introduction
The interaction of peptides with metal ions is a cornerstone of numerous biological processes, influencing protein structure, enzymatic activity, and signal transduction. This compound, a dipeptide composed of tryptophan and leucine (B10760876), presents a fascinating case for studying these interactions. The indole (B1671886) side chain of the tryptophan residue offers a potential site for π-cation interactions, while the N-terminal amino group and the carboxyl group provide primary coordination sites for metal ions. The bulky, non-polar leucine residue can further influence the stability and conformation of the resulting metal complexes.
Understanding the coordination chemistry of this compound with physiologically relevant and potentially therapeutic metal ions is crucial for designing novel peptidomimetics, targeted drug delivery systems, and diagnostic agents. This guide summarizes the current knowledge and provides practical methodologies for further investigation.
Quantitative Binding Data
| Metal Ion | log K₁ (Tryptophan) |
| Ca²⁺ | < Mg²⁺ |
| Mg²⁺ | < Mn²⁺ |
| Mn²⁺ | 2.8 |
| Co²⁺ | 4.4 |
| Ni²⁺ | 5.2 |
| Cu²⁺ | 8.3 |
| Zn²⁺ | 4.8 |
Data sourced from potentiometric pH titration studies in aqueous solution (I = 0.1 M, NaNO₃, 25°C)[1][2]. The order of stability generally follows the Irving-Williams series[2].
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and quantification of this compound-metal ion interactions.
Synthesis of this compound-Metal Complexes
The synthesis of dipeptide-metal complexes can be achieved through various methods. Here, we outline a general procedure for the synthesis of a 1:2 metal-to-dipeptide complex (e.g., [M(Trp-Leu)₂]).
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂, Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Dipeptide Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of distilled water or a water/ethanol mixture.
-
Deprotonation: Slowly add an equimolar amount of NaOH solution to the this compound solution while stirring to deprotonate the carboxylic acid group.
-
Metal Salt Solution Preparation: Dissolve the metal salt in distilled water or methanol to achieve a 2:1 molar ratio of this compound to the metal ion.
-
Complexation: Slowly add the metal salt solution to the deprotonated this compound solution with continuous stirring. The reaction mixture may change color, indicating complex formation.
-
Crystallization: Allow the reaction mixture to stir for several hours at room temperature or with gentle heating. Subsequently, allow the solution to stand for slow evaporation to induce crystallization.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with a small amount of cold water or ethanol to remove unreacted starting materials, and dry under vacuum.
Characterization of this compound-Metal Complexes
3.2.1. Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the dipeptide with the metal ion. Changes in the vibrational frequencies of the amino (-NH₂), carboxyl (-COO⁻), and amide (-CONH-) groups upon complexation provide evidence of binding.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions of the metal ion in the complex. The position and intensity of the d-d transition bands can provide information about the coordination geometry around the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of this compound upon metal ion binding can identify the coordination sites.
-
Mass Spectrometry (MS): To confirm the stoichiometry of the complex by determining its molecular weight.
3.2.2. Potentiometric pH Titration for Stability Constant Determination:
This is a classical and reliable method for determining the stability constants of metal-ligand complexes in solution[3][4][5].
Materials:
-
Standardized solutions of this compound, metal salt, strong acid (e.g., HClO₄), and strong base (e.g., NaOH).
-
Inert salt solution to maintain constant ionic strength (e.g., NaNO₃ or NaClO₄).
-
Calibrated pH meter and electrode.
-
Thermostated reaction vessel.
Procedure:
-
Titration of Free Ligand: Titrate a solution of this compound and a strong acid with a standardized strong base to determine the protonation constants of the dipeptide.
-
Titration of Metal-Ligand Mixture: Titrate a solution containing this compound, the metal salt, and a strong acid with the standardized strong base.
-
Data Analysis: The titration curves are analyzed using computer programs (e.g., MINIQUAD-75) to calculate the overall stability constants (β) of the formed complexes[6].
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n)[7][8][9][10][11].
Materials:
-
This compound solution of known concentration.
-
Metal salt solution of known concentration.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze both the this compound and metal salt solutions against the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.
-
Titration: Perform a series of injections of the metal salt solution into the this compound solution while monitoring the heat change.
-
Data Analysis: The resulting thermogram is analyzed using the instrument's software to determine the thermodynamic parameters of the interaction.
Fluorescence Spectroscopy for Binding Affinity Determination
The intrinsic fluorescence of the tryptophan residue can be used to monitor its interaction with metal ions. Quenching of the tryptophan fluorescence upon metal ion binding can be used to determine the binding affinity[12][13][14].
Materials:
-
This compound solution.
-
A series of metal salt solutions of increasing concentrations.
-
Fluorometer.
Procedure:
-
Fluorescence Measurement of Free Dipeptide: Record the fluorescence emission spectrum of the this compound solution (excitation typically around 280-295 nm).
-
Titration with Metal Ion: Sequentially add small aliquots of the metal salt solution to the this compound solution and record the fluorescence spectrum after each addition.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the metal ion concentration. The data can be fitted to a suitable binding model (e.g., Stern-Volmer equation for quenching) to calculate the binding constant.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and a potential signaling pathway involving this compound-metal complexes.
Caption: Experimental workflow for the synthesis and characterization of this compound-metal complexes.
Caption: A plausible apoptosis signaling pathway induced by a this compound-metal complex.
Potential Biological Implications and Future Directions
The interaction of this compound with metal ions has significant potential in various biological and therapeutic applications. The formation of stable complexes can influence the bioavailability and transport of essential metal ions. Furthermore, this compound-metal complexes could be designed as catalysts, imaging agents, or therapeutic agents with targeted activities.
For instance, copper and zinc complexes of tryptophan-containing molecules have shown potential as anticancer agents. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells, as depicted in the signaling pathway diagram above[15]. The specific biological effects will depend on the choice of metal ion, the coordination geometry, and the overall stability of the complex.
Future research should focus on:
-
Systematic Quantification: Experimentally determining the stability constants and thermodynamic parameters for the interaction of this compound with a wide range of metal ions.
-
Structural Elucidation: Solving the crystal structures of this compound-metal complexes to understand the precise coordination environment.
-
Biological Evaluation: Investigating the biological activities of these complexes, including their antimicrobial, anticancer, and enzymatic inhibitory properties.
-
Computational Modeling: Employing theoretical methods to predict the structures and binding affinities of these complexes to guide experimental design.
By combining these experimental and computational approaches, a deeper understanding of the role of this compound-metal ion interactions can be achieved, paving the way for the development of novel and effective therapeutic and diagnostic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex Bilding Behavior of L-Tryptophan and Related Amino Acids, a Comparative Investigation [article.sapub.org]
- 3. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. scispace.com [scispace.com]
- 7. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 8. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Fluorescence Affinity Assay to Decipher Uranyl‐Binding to Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Bioactive Tryptophan-Based Copper Complex with Auxiliary β-Carboline Spectacle Potential on Human Breast Cancer Cells: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mass Spectrometry Analysis of Tryptophylleucine (Trp-Leu)
Introduction
Tryptophylleucine (Trp-Leu) is a dipeptide composed of L-tryptophan and L-leucine.[1] As a metabolite, the precise identification and quantification of Trp-Leu in biological matrices are crucial for researchers in various fields, including metabolism, nutritional science, and drug development. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and speed.[2][3] This document provides a comprehensive guide to the analysis of Trp-Leu using LC-MS/MS, including detailed protocols for sample preparation and instrument operation.
Principle of Analysis
The analysis of this compound by LC-MS/MS involves three key stages. First, the Trp-Leu molecule is separated from other components in a complex sample mixture using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column.[4] Following separation, the eluted analyte is ionized, most commonly by Electrospray Ionization (ESI), to generate protonated molecular ions in the gas phase.[5][6] Finally, these ions are guided into a tandem mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to Trp-Leu is isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. The second stage of mass analysis (MS2) detects these specific fragment ions, providing a highly selective and sensitive method for both identification and quantification.[5]
Section 1: Quantitative Data and Method Parameters
The following tables summarize the key physicochemical properties of this compound and typical starting parameters for its analysis via LC-MS/MS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C17H23N3O3 | [1] |
| Molecular Weight | 317.4 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |[1] |
Table 2: Typical Mass Spectrometry Parameters for Trp-Leu Analysis Parameters below are starting points and require optimization based on the specific mass spectrometer used.
| Parameter | Value | Description |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates the amine groups on the dipeptide. |
| Precursor Ion (Q1) | m/z 318.4 | Represents the protonated molecule [M+H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 130.1 | A highly stable and abundant fragment corresponding to the indolemethyl cation, characteristic of tryptophan.[7] |
| Product Ion (Q3) - Qualifier | m/z 131.1 | Corresponds to the y1 fragment ion (protonated Leucine). |
| Dwell Time | 50 - 100 ms | Time spent acquiring data for each transition. |
| Collision Energy (CE) | 15 - 35 V | Energy used for fragmentation; requires optimization. |
| Cone Voltage | 14 - 30 V | Influences ion transmission and in-source fragmentation.[8] |
Table 3: Example Liquid Chromatography Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) | [3][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | [10] |
| Flow Rate | 0.3 mL/min | [9] |
| Injection Volume | 1 - 5 µL | [9] |
| Column Temperature | 40°C | [9] |
| Gradient Elution Profile | ||
| 0.0 - 1.0 min | 5% B | |
| 1.0 - 5.0 min | 5% to 95% B | |
| 5.0 - 6.0 min | 95% B | |
| 6.0 - 6.1 min | 95% to 5% B |
| 6.1 - 8.0 min | 5% B (Re-equilibration) | |
Section 2: Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of 50:50 methanol/water. Vortex until fully dissolved. Store at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 methanol/water.
-
Calibration Curve Standards: Perform serial dilutions of the working stock solution using 50:50 methanol/water to prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): If available, use a stable isotope-labeled Trp-Leu (e.g., Trp-Leu-d5). Prepare an IS working solution at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Protocol 2: Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
This protocol describes a protein precipitation method, which is a common and effective way to prepare biological fluid samples for LC-MS analysis.[4][9]
-
Thaw Samples: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: Pipette 50 µL of the sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution to each sample, blank, and calibration standard.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to the tube. Acetonitrile contains the internal standard if it is being used for all samples.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the pelleted protein.
-
Evaporate (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step concentrates the analyte and removes organic solvent.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Analyze: Vortex briefly, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.[9]
Protocol 3: LC-MS/MS System Operation
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (as described in Table 3) until a stable baseline is achieved.
-
Mass Spectrometer Setup:
-
Set the mass spectrometer to positive electrospray ionization (ESI+) mode.
-
Optimize source parameters (e.g., capillary voltage, gas flows, source temperature) by infusing a standard solution of Trp-Leu.
-
Create an acquisition method using Multiple Reaction Monitoring (MRM) mode.
-
Enter the precursor and product ion m/z values for Trp-Leu and the internal standard (if used) as specified in Table 2.
-
Optimize the collision energy for each transition to achieve the maximum signal intensity.
-
-
Sequence Setup: Create a sequence list including blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
Data Acquisition: Begin the sequence run.
-
Data Processing: After acquisition, integrate the peak areas for the analyte and internal standard. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Determine the concentration of Trp-Leu in the unknown samples by interpolating their peak area ratios from the calibration curve.
Section 3: Visualized Workflows and Pathways
Caption: General experimental workflow for Trp-Leu quantification.
Caption: Simplified metabolic fate of L-Tryptophan.[11][12][13]
Caption: Proposed fragmentation of protonated this compound.
References
- 1. Trp-Leu | C17H23N3O3 | CID 6997510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of leucine and isoleucine residues in peptides using photoexcited tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan - Wikipedia [en.wikipedia.org]
- 12. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of Tryptophylleucine Using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structural elucidation of the dipeptide Tryptophylleucine using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques are outlined, along with data presentation and interpretation strategies.
Introduction
This compound is a dipeptide composed of the amino acids tryptophan and leucine (B10760876). The precise determination of its three-dimensional structure is crucial for understanding its biological function and potential applications in drug development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule, making it an ideal tool for structural elucidation of peptides.
This application note will detail the use of various NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, to unambiguously determine the structure of this compound.
Data Presentation
A summary of expected ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for this compound is presented below. These values are based on typical chemical shifts for tryptophan and leucine residues in a peptide backbone and may vary slightly based on experimental conditions such as solvent, pH, and temperature.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Assignment | Tryptophan Residue (Trp) | Leucine Residue (Leu) |
| ¹H Chemical Shift (ppm) | ||
| NH (Amide) | ~8.2 | ~8.0 |
| α-H | ~4.7 | ~4.4 |
| β-H | ~3.3 (β₁) / ~3.2 (β₂) | ~1.7 (β₁) / ~1.6 (β₂) |
| γ-H | - | ~1.6 (γ) |
| δ-H (indole) | ~7.2 (H2) | - |
| ε-H (indole) | ~7.6 (H4), ~7.1 (H5), ~7.0 (H6), ~7.4 (H7) | - |
| Indole NH | ~10.1 | - |
| δ-CH₃ | - | ~0.9 (δ₁) / ~0.9 (δ₂) |
| ¹³C Chemical Shift (ppm) | ||
| C=O (Carbonyl) | ~174 | ~175 |
| Cα | ~55 | ~53 |
| Cβ | ~28 | ~42 |
| Cγ (indole) | ~110 | ~25 |
| Cδ (indole) | ~124 (C2) | ~23 (δ₁) / ~22 (δ₂) |
| Cε (indole) | ~122 (C4), ~119 (C5), ~120 (C6), ~112 (C7) | - |
| Cζ (indole) | ~136 (C8), ~128 (C9) | - |
Table 2: Typical ¹H-¹H Coupling Constants (J) in Dipeptides
| Coupling Type | Description | Typical Value (Hz) |
| ³J(HN, Hα) | Amide proton to alpha proton | 6 - 8 |
| ³J(Hα, Hβ) | Alpha proton to beta proton | 5 - 9 |
| ²J(Hβ₁, Hβ₂) | Geminal coupling of beta protons | ~15 |
| ³J(Hγ, Hδ) | Gamma proton to delta methyl protons (Leu) | ~7 |
Experimental Protocols
Meticulous sample preparation and the correct choice of NMR experiments and parameters are critical for obtaining high-quality data.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve the peptide in a deuterated solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is recommended. For general structural characterization where amide protons are not of primary interest, DMSO-d₆ or Methanol-d₄ can be used.
-
Concentration: Prepare the sample at a concentration of 1-5 mM. A typical sample volume for a standard 5 mm NMR tube is 500-600 µL.[1]
-
pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute deuterated acid or base. The pH can affect the chemical shifts of ionizable groups.
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TSP, for accurate chemical shift referencing.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
3.2.1. 1D ¹H and ¹³C NMR
-
¹H NMR: Provides an overview of all proton environments in the molecule.
-
¹³C NMR: Provides information on the carbon backbone and side chains. A DEPT-135 experiment can be used to distinguish between CH, CH₂, and CH₃ groups.
3.2.2. 2D Homonuclear Correlation Spectroscopy (COSY)
The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[2]
-
Pulse Program: Standard DQF-COSY (Double Quantum Filtered COSY) for better resolution of cross-peaks near the diagonal.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Scans: 4-8 per increment.
-
Increments: 256-512 in the indirect dimension.
-
Relaxation Delay: 1.5-2.0 seconds.
-
3.2.3. 2D Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N.[2] This is essential for assigning the carbon and nitrogen atoms of the peptide.
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC.
-
Acquisition Parameters:
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Scans: 8-16 per increment.
-
Increments: 128-256 in the ¹³C dimension.
-
Relaxation Delay: 1.5-2.0 seconds.
-
3.2.4. 2D Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds).[2] This is crucial for linking different spin systems and confirming the peptide sequence.
-
Pulse Program: Standard gradient-selected HMBC.
-
Acquisition Parameters:
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Scans: 16-32 per increment.
-
Increments: 256-512 in the ¹³C dimension.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Relaxation Delay: 1.5-2.0 seconds.
-
3.2.5. 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the primary experiment for determining the 3D conformation of the peptide.
-
Pulse Program: Standard gradient-selected NOESY.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Scans: 16-32 per increment.
-
Increments: 256-512 in the indirect dimension.
-
Mixing Time (d8): 150-300 ms (B15284909) (this may need to be optimized).[3]
-
Relaxation Delay: 2.0-2.5 seconds.
-
Data Analysis and Structural Elucidation Workflow
The following workflow outlines the steps for analyzing the NMR data to determine the structure of this compound.
Potential Signaling Pathway Involvement
While the direct biological role of the this compound dipeptide is not extensively characterized, its constituent amino acids are key players in major metabolic and signaling pathways. The degradation of tryptophan primarily occurs through the kynurenine (B1673888) pathway, which produces several neuroactive and immunomodulatory metabolites.[4][5] Leucine is a well-known activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] The presence of this compound could therefore influence these pathways.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tryptophylleucine in Binding Affinity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tryptophylleucine is a dipeptide composed of the amino acids tryptophan and leucine (B10760876). While this dipeptide has not been extensively characterized in biological systems, its constituent amino acids are well-known for their roles as signaling molecules and ligands for various proteins.[1] Leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[2][3][4] Tryptophan, besides being a precursor for neurotransmitters, acts as a competitive inhibitor of the leucine transporter (LeuT), a model for neurotransmitter sodium symporters.[5][6][7][8]
These established roles of its constituent amino acids suggest that this compound could serve as a valuable ligand in binding affinity studies to probe the binding sites of transporters and receptors that recognize tryptophan or leucine. Its larger size compared to the individual amino acids may offer unique binding characteristics and selectivities. These application notes provide a framework for investigating the binding affinity of this compound with potential protein targets and elucidating its role in relevant signaling pathways.
Potential Applications
-
Screening for Novel Inhibitors: this compound can be used as a scaffold or a competing ligand in high-throughput screening assays to identify novel inhibitors of amino acid transporters like LeuT.
-
Investigating Transporter Conformations: As tryptophan is known to trap LeuT in an open-to-out conformation, this compound could be used to study the conformational dynamics of such transporters.[5][6]
-
Probing the mTOR Signaling Pathway: Given leucine's role in mTOR activation, this compound can be utilized to investigate the structural requirements for ligand-induced activation of the mTORC1 complex.[2][3][9]
-
Structure-Activity Relationship (SAR) Studies: By comparing the binding affinity of this compound with its individual amino acids and other dipeptides, researchers can gain insights into the SAR of ligand binding to specific protein targets.
Quantitative Data Summary
As there is no publicly available binding affinity data for this compound, the following tables present hypothetical data to illustrate how quantitative results from the proposed experiments could be structured.
Table 1: Hypothetical Binding Affinity of this compound and Related Ligands to Leucine Transporter (LeuT)
| Ligand | Target Protein | Method | Kd (μM) | Ki (μM) | Hill Slope |
| This compound | LeuT | ITC | 50 | - | 1.1 |
| This compound | LeuT | Radioligand Binding | - | 75 | 0.9 |
| L-Tryptophan | LeuT | Radioligand Binding | - | 20 | 1.0 |
| L-Leucine | LeuT | Radioligand Binding | 2 | - | 1.0 |
Table 2: Hypothetical Thermodynamic Parameters for Ligand Binding to LeuT
| Ligand | Target Protein | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | LeuT | ITC | -8.5 | 2.0 | -6.5 |
| L-Tryptophan | LeuT | ITC | -5.0 | 1.2 | -6.2 |
| L-Leucine | LeuT | ITC | -10.2 | 3.5 | -6.7 |
Experimental Protocols
Protocol 1: Determination of this compound Binding Affinity to LeuT using Isothermal Titration Calorimetry (ITC)
This protocol is adapted from methodologies used for studying dipeptide binding to proteins.[10]
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of this compound binding to purified Leucine Transporter (LeuT).
Materials:
-
Purified and solubilized LeuT protein
-
This compound
-
ITC instrument (e.g., MicroCal VP-ITC)
-
ITC cell and syringe
-
Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.05% n-dodecyl-β-D-maltoside (DDM))
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 µM solution of LeuT in the ITC buffer.
-
Prepare a 200 µM solution of this compound in the same ITC buffer.
-
Degas both solutions for 10-15 minutes before use.
-
-
Instrument Setup:
-
Set the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the injection syringe.
-
-
Loading the Instrument:
-
Load the LeuT solution into the sample cell (approximately 1.4 mL).
-
Load the this compound solution into the injection syringe (approximately 250 µL).
-
-
Titration:
-
Perform an initial injection of 2 µL to remove any air from the syringe tip.
-
Perform a series of 25-30 injections of 10 µL of the this compound solution into the LeuT solution at 150-second intervals.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat of reaction for each injection.
-
Fit the integrated data to a single-site binding model using the instrument's software (e.g., Origin) to determine the Kd, ΔH, and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Protocol 2: Investigating the Effect of this compound on the mTOR Signaling Pathway
This protocol is based on established methods for studying mTOR activation by amino acids.[2][3][9]
Objective: To determine if this compound can activate the mTORC1 signaling pathway in a cell-based assay.
Materials:
-
HEK293T or similar cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound, L-Leucine (positive control)
-
Rapamycin (mTOR inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation:
-
Culture HEK293T cells to 80-90% confluency.
-
Starve the cells of amino acids by incubating them in amino acid-free DMEM for 1 hour.
-
-
Treatment:
-
Treat the starved cells with:
-
Vehicle control (amino acid-free DMEM)
-
This compound (e.g., 100 µM)
-
L-Leucine (e.g., 100 µM) as a positive control
-
-
For inhibitor studies, pre-treat a set of cells with Rapamycin (e.g., 100 nM) for 30 minutes before adding the ligands.
-
Incubate for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels and the loading control (Actin).
-
Compare the levels of phosphorylated S6K and 4E-BP1 between the different treatment groups.
-
// Nodes Leucine [label="Leucine / this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LRS [label="Leucyl-tRNA Synthetase (LRS)", fillcolor="#F1F3F4", fontcolor="#202124"]; RagD [label="RagD", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Leucine -> LRS [label="activates"]; LRS -> RagD [label="acts on"]; RagD -> mTORC1 [label="activates"]; mTORC1 -> S6K1 [arrowhead=normal]; mTORC1 -> fourEBP1 [arrowhead=normal]; S6K1 -> Protein_Synthesis [arrowhead=normal]; fourEBP1 -> Protein_Synthesis [label="inhibits", arrowhead=tee]; Rapamycin -> mTORC1 [label="inhibits", arrowhead=tee]; } .dot Caption: Simplified mTORC1 Signaling Pathway.
Protocol 3: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a known radioligand to its target receptor (e.g., LeuT).
Materials:
-
Membrane preparation containing the target receptor (e.g., from cells overexpressing LeuT)
-
Radioligand (e.g., [3H]-Leucine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of radioligand (at or near its Kd)
-
Increasing concentrations of this compound (the competitor)
-
A fixed amount of the membrane preparation
-
-
Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled known ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
// Nodes Setup [label="Set up Assay Plate:\n- Buffer\n- Radioligand\n- Competitor (this compound)\n- Membranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate to Reach Equilibrium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter and Wash to Separate\nBound and Free Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Count [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Data:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Setup -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Analyze; } .dot Caption: Workflow for Competitive Radioligand Binding Assay.
References
- 1. Human Metabolome Database: Showing metabocard for Tryptophyl-Leucine (HMDB0029087) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive inhibitor traps LeuT in an open-to-out conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate and drug binding sites in LeuT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into transport mechanism from LeuT engineered to transport tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into transport mechanism from LeuT engineered to transport tryptophan | The EMBO Journal [link.springer.com]
- 9. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tryptophylleucine in Studying Protein-Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide tryptophylleucine (Trp-Leu) and peptides incorporating this motif are of significant interest in the study of protein-peptide interactions. The intrinsic fluorescence of the tryptophan residue provides a powerful, non-destructive probe for biophysical characterization, while the leucine (B10760876) residue contributes to hydrophobic interactions that can be critical for binding affinity and specificity. This document provides detailed application notes and protocols for utilizing this compound-containing peptides in various assays to elucidate the thermodynamics, kinetics, and structural basis of protein-peptide recognition. These methodologies are central to basic research and are instrumental in the drug discovery pipeline for identifying and optimizing lead compounds.
I. Biophysical Characterization of this compound-Protein Interactions
The unique properties of the tryptophan residue make it an exceptional tool for label-free investigation of molecular interactions.
Intrinsic Tryptophan Fluorescence Quenching
Application: Determination of binding affinity (dissociation constant, Kd) and stoichiometry of interaction. This technique is particularly useful for initial screening and characterization of binding events.
Principle: The fluorescence emission of tryptophan is highly sensitive to its local environment. Upon binding to a protein, changes in the polarity of the microenvironment surrounding the tryptophan residue within the this compound peptide can lead to quenching (a decrease) of its fluorescence intensity. This change in fluorescence is directly proportional to the fraction of the peptide bound to the protein, allowing for the determination of binding constants.
Protocol: Tryptophan Fluorescence Quenching Assay
-
Materials:
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvette (e.g., 0.5 mL).
-
This compound-containing peptide stock solution (e.g., 1 mM in a suitable buffer).
-
Target protein stock solution of known concentration (e.g., 100 µM in the same buffer).
-
Binding buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; buffer composition should be optimized for protein stability and activity).
-
-
Procedure:
-
Set the fluorometer to excite at 295 nm (to selectively excite tryptophan over tyrosine) and record the emission spectrum from 310 nm to 400 nm. The emission maximum for tryptophan is typically around 350 nm.
-
Prepare a solution of the target protein in the cuvette at a concentration where the initial fluorescence intensity is approximately 900 arbitrary units to ensure a sufficient dynamic range. For example, a final concentration of 1 µM HusA has been used in similar experiments.[1]
-
Sequentially add small aliquots of the this compound peptide stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Correct for the inner filter effect, which is the absorption of excitation or emission light by the titrant. This is done by performing a control titration of the peptide into the buffer alone and applying a correction factor to the experimental data.
-
Plot the change in fluorescence intensity as a function of the peptide concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Data Presentation:
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |
| HusA - Haem | Tryptophan Fluorescence Quenching | ~1 µM | 1:1 | [1] |
| BSA - TGG | Tryptophan Fluorescence Quenching | Stern-Volmer constant: 40-300 M-1 | - | [2] |
| RSL - αMeFuc | Isothermal Titration Calorimetry | 1.21 ± 0.04 µM | - | [3] |
| RSL[5FW] - αMeFuc | Isothermal Titration Calorimetry | 0.889 ± 0.004 µM | - | [3] |
| RSL[4FW] - LeX | Isothermal Titration Calorimetry | 67.8 ± 6.8 µM | - | [3] |
Fluorescence Polarization (FP)
Application: Measuring binding affinity in a high-throughput format. FP is ideal for screening large compound libraries for inhibitors of a known protein-peptide interaction.
Principle: When a small fluorescent molecule (like a this compound peptide) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[4] Upon binding to a much larger protein, the rotational motion of the peptide is significantly slowed, resulting in an increase in the polarization of the emitted light.[4] This change in polarization is measured to quantify the binding event.
Protocol: Fluorescence Polarization Assay
-
Materials:
-
Plate reader capable of fluorescence polarization measurements.
-
Black, low-volume 384-well plates.
-
Fluorescently labeled this compound peptide (tracer). If using intrinsic tryptophan fluorescence, a UV-compatible instrument is required.[5]
-
Target protein.
-
FP binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled this compound peptide at a concentration of 50 nM in FP binding buffer.[2]
-
In a 384-well plate, add 10 µL of the peptide solution to each well.
-
Prepare a serial dilution of the target protein. For example, a two-fold serial dilution starting from 16 µM.[2]
-
Add 10 µL of each protein dilution to the wells containing the peptide. Include a well with buffer only as a "zero-binding" control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader. For intrinsic tryptophan fluorescence, typical excitation is around 284 nm and emission at 340 nm.[5]
-
Plot the millipolarization (mP) values against the protein concentration and fit the data to a sigmoidal dose-response curve to determine the Kd.
-
II. Kinetic and Thermodynamic Analysis of this compound-Protein Interactions
Surface Plasmon Resonance (SPR)
Application: Real-time, label-free analysis of binding kinetics (association rate, ka, and dissociation rate, kd) and affinity (Kd).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[6] One interacting partner (the ligand, typically the protein) is immobilized on the chip surface, and the other (the analyte, the this compound peptide) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Protocol: SPR Analysis using a Biacore System
-
Materials:
-
Biacore instrument (e.g., Biacore X100 or T200).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Ligand (target protein) and analyte (this compound peptide).
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).
-
-
Procedure:
-
Ligand Immobilization (Amine Coupling):
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein ligand (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the this compound peptide (e.g., 0.1 nM to 1 µM) over the ligand-immobilized surface and a reference flow cell (without ligand).
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
-
-
Isothermal Titration Calorimetry (ITC)
Application: Direct measurement of the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (Kd).
Principle: ITC directly measures the heat released or absorbed during a binding event.[1] A solution of the this compound peptide is titrated into a solution of the target protein in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.
Protocol: ITC Analysis using a MicroCal System
-
Materials:
-
Isothermal titration calorimeter (e.g., MicroCal ITC200).
-
Protein and this compound peptide samples.
-
Identical buffer for both protein and peptide solutions (critical to minimize heats of dilution). The buffer should be degassed before use.
-
-
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the peptide against the same buffer to ensure a precise buffer match.[7]
-
Determine the accurate concentrations of the protein and peptide solutions.
-
A good starting point is to have the protein in the cell at a concentration of 40 µM and the peptide in the syringe at 400 µM.[7]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[7]
-
-
Titration:
-
Load the protein solution into the sample cell (~350 µL for an ITC200).
-
Load the peptide solution into the injection syringe.
-
Perform a series of injections (e.g., 22 injections of 2.0 µL each) with a spacing of 180 seconds between injections.[7]
-
-
Data Analysis:
-
Integrate the heat pulses for each injection.
-
Subtract the heat of dilution (determined from the final injections where binding is saturated or from a control experiment titrating peptide into buffer).
-
Plot the corrected heat per mole of injectant against the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model to determine Kd, ΔH, and n. The change in entropy (ΔS) can then be calculated.
-
-
III. This compound in Cellular Signaling Pathways
While the direct role of the dipeptide this compound in specific signaling pathways is not extensively documented, the individual amino acids, tryptophan and leucine, are known to be involved in key cellular processes.
-
mTOR Signaling: Leucine is a well-established activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] Tryptophan has also been shown to induce mTOR activation.[10] Therefore, this compound-containing peptides could potentially modulate mTOR signaling, making them interesting candidates for research in metabolism and cancer.
-
Src Kinase Inhibition: Cyclic peptides containing arginine and tryptophan have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility.[11] The cyclic decapeptide C[RW]5 showed an IC50 of 2.8 µM.[11] This suggests that peptides incorporating this compound could be explored as potential Src kinase inhibitors.
-
G Protein-Coupled Receptor (GPCR) Signaling: Tryptophan residues are often conserved in the transmembrane domains of GPCRs and can play a role in receptor function and trafficking.[12][13] Peptides containing this compound could potentially interact with GPCRs, either as ligands or as allosteric modulators.
Quantitative Data for Tryptophan-Containing Peptides:
| Peptide | Target | Assay | IC50 | Reference |
| C[RW]5 | Src Kinase | Fluorescence Intensity | 2.8 µM | [11] |
| C[KW]5 | Src Kinase | Fluorescence Intensity | 46.9 µM | [11] |
| L(KW)5 | Src Kinase | Fluorescence Intensity | 69.1 µM | [11] |
| C[RW]4 | Src Kinase | Fluorescence Intensity | 21.5 µM | [11] |
IV. Visualizing Experimental Workflows and Signaling Pathways
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and signaling pathways.
Caption: Experimental workflow for characterizing this compound-protein interactions.
Caption: Potential involvement of this compound in the mTOR signaling pathway.
Conclusion
This compound and peptides containing this dipeptide are valuable tools for investigating protein-peptide interactions. The protocols and application notes provided herein offer a comprehensive guide for researchers to characterize these interactions using a suite of biophysical techniques. The intrinsic fluorescence of tryptophan allows for convenient and informative initial binding studies, which can be followed by more detailed kinetic and thermodynamic analysis using SPR and ITC. Furthermore, the known roles of tryptophan and leucine in cellular signaling provide a strong rationale for exploring the effects of this compound-containing peptides on pathways such as mTOR and Src kinase signaling. The systematic application of these methods will undoubtedly contribute to a deeper understanding of the molecular recognition events that govern biological processes and will aid in the development of novel therapeutic agents.
References
- 1. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H23N3O3 | CID 323786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchers.kean.edu [researchers.kean.edu]
- 13. Functional role of proline and tryptophan residues highly conserved among G protein-coupled receptors studied by mutational analysis of the m3 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Enzymatic Degradation of Tryptophylleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophylleucine (Trp-Leu) is a dipeptide composed of the essential amino acids tryptophan and leucine (B10760876). As a product of protein digestion and metabolism, understanding its enzymatic degradation is crucial for various fields, including nutrition, pharmacology, and drug development. The bioactivity of dipeptides can be distinct from their constituent amino acids, and their breakdown by peptidases can influence cellular signaling and metabolic pathways. This document provides detailed application notes and protocols for assaying the enzymatic degradation of this compound, focusing on the role of Dipeptidyl Peptidase IV (DPP-IV) and other relevant peptidases.
Key Enzymes in this compound Degradation
The primary enzyme implicated in the degradation of this compound is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. However, its substrate specificity is not absolute, and it has been shown to be inhibited by various tryptophan-containing dipeptides, suggesting they can act as substrates.[1][2] Specifically, Trp-Leu has been identified as a potent inhibitor of DPP-IV, implying it is a substrate for this enzyme.[1][2] Other general dipeptidases present in biological samples may also contribute to the breakdown of this compound into its constituent amino acids, tryptophan and leucine.
Data Presentation: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source of Enzyme | Comments |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-p-nitroanilide | 0.28 ± 0.05 | Not Reported | C8166 cell line | Kinetic parameters can vary depending on the enzyme source and assay conditions.[3] |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-2-naphthylamide | 0.66 | Not Reported | Porcine Kidney | Km values are influenced by the substrate used. |
Experimental Protocols
Protocol 1: HPLC-Based Assay for this compound Degradation
This protocol allows for the direct measurement of this compound degradation by monitoring the decrease in the substrate and the corresponding increase in its degradation products, tryptophan and leucine.
Materials:
-
This compound standard
-
Tryptophan standard
-
Leucine standard
-
Purified Dipeptidyl Peptidase IV (DPP-IV) or cell/tissue homogenate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and UV or fluorescence detector
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound, tryptophan, and leucine in the assay buffer to generate standard curves for quantification.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the enzyme source (purified DPP-IV or biological sample), and this compound at a desired final concentration.
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding an equal volume of 0.1% TFA in acetonitrile to precipitate the protein.
-
Centrifuge the samples at high speed to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume of the sample onto the C18 column.
-
Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to separate this compound, tryptophan, and leucine.[1][4]
-
Monitor the elution profile using a UV detector at 220 nm and 280 nm or a fluorescence detector with excitation at 280 nm and emission at 350 nm for tryptophan.[5]
-
-
Data Analysis:
-
Quantify the concentrations of this compound, tryptophan, and leucine at each time point using the standard curves.
-
Calculate the rate of this compound degradation.
-
For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax using Lineweaver-Burk or other kinetic plots.[2]
-
Protocol 2: Fluorometric Assay for DPP-IV Activity using a Chromogenic Substrate
This protocol is an indirect method to assess the potential of this compound to act as a substrate for DPP-IV by measuring its ability to competitively inhibit the cleavage of a fluorogenic substrate.
Materials:
-
DPP-IV Activity Assay Kit (commercially available, e.g., from Abcam or Sigma-Aldrich)
-
Purified Dipeptidyl Peptidase IV (DPP-IV)
-
This compound
-
Assay Buffer provided in the kit
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the instructions of the commercial assay kit. This typically includes a fluorogenic DPP-IV substrate like Gly-Pro-AMC.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzymatic Reaction:
-
To the wells of the 96-well plate, add the assay buffer, DPP-IV enzyme, and either a vehicle control or varying concentrations of this compound.
-
Pre-incubate for a short period as recommended by the kit manufacturer.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a set period at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Determine the IC50 value of this compound for DPP-IV inhibition. A lower IC50 value suggests a higher affinity of this compound for the enzyme's active site, indicating it is a good substrate.
-
Visualizations
References
- 1. Concurrent quantification of tryptophan and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl-peptidase IV-beta--further characterization and comparison to dipeptidyl-peptidase IV activity of CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tryptophylleucine as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophylleucine (Trp-Leu) is a dipeptide composed of the amino acids tryptophan and leucine (B10760876). Due to the presence of a hydrophobic aromatic residue (tryptophan) at the N-terminus, it serves as a potential substrate for various exopeptidases, particularly aminopeptidases. Leucine aminopeptidases (LAPs), known for their broad specificity, readily cleave N-terminal residues from proteins and peptides, with a preference for hydrophobic amino acids.[1] This makes this compound a valuable tool for studying the activity and specificity of these enzymes.
Furthermore, this compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system which is crucial for blood pressure control.[2] The study of its cleavage or inhibition provides insights into enzyme kinetics, substrate specificity, and the development of therapeutic agents.
These application notes provide an overview of the use of this compound as a substrate for peptidases, including relevant data and detailed experimental protocols.
Data Presentation
While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the literature, the following tables provide examples of kinetic parameters for related substrates with various aminopeptidases. This data can serve as a reference for expected enzyme behavior with this compound.
Table 1: Kinetic Parameters of a Recombinant Leucine Aminopeptidase (B13392206) (rLAP) from Vibrio proteolyticus for L-leucine-p-nitroanilide [3]
| Substrate | Enzyme | Temperature (°C) | pH | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) |
| L-leucine-p-nitroanilide | rLAP | 37 | 8.0 | 3.87 ± 0.10 |
Table 2: Kinetic Parameters of an Aminopeptidase from Pseudomonas putida ATCC 12633 for Various Amino Acid Amides [4]
| Substrate | Km (mM) | Vmax (µmol/mg/min) |
| L-Leucinamide | 3.02 | 6.71 |
| L-Alaninamide | - | - |
| L-Phenylalaninamide | - | - |
| L-Tyrosinamide | - | - |
| L-Glycinamide | - | - |
Note: Specific values for all substrates were not provided in the source material.
Table 3: Substrate Specificity of an Aminopeptidase from Chick-Pea Cotyledons [5]
| Substrate (p-nitroanilide derivatives) | Relative Activity (%) | Km (mM) |
| Leu-pNA | 100 | 0.1 |
| Ala-pNA | - | - |
| Phe-pNA | - | - |
| Tyr-pNA | - | - |
| Gly-pNA | - | - |
Note: This table illustrates the preferential cleavage of Leucine-p-nitroanilide. While not this compound, it highlights the enzyme's preference for hydrophobic N-terminal residues.
Experimental Protocols
The following are generalized protocols for assessing peptidase activity using this compound as a substrate. Researchers should optimize these protocols for their specific enzyme and experimental conditions.
Protocol 1: Spectrophotometric Assay for Aminopeptidase Activity using this compound
This protocol is based on the principle of monitoring the decrease in absorbance at 238 nm, which corresponds to the hydrolysis of the peptide bond.[6]
Materials:
-
This compound (substrate)
-
Purified aminopeptidase
-
Tris-HCl buffer (50 mM, pH 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in the Tris-HCl buffer to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a quartz cuvette, add the Tris-HCl buffer and the this compound stock solution to achieve a final substrate concentration range for kinetic analysis (e.g., 0.1 mM to 5 mM).
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the reaction: Add a small, predetermined amount of the purified aminopeptidase to the cuvette and mix quickly by gentle inversion.
-
Monitor the reaction: Immediately begin recording the absorbance at 238 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes. A linear decrease in absorbance should be observed.
-
Calculate the initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot. The rate of hydrolysis can be calculated using the molar extinction coefficient of the peptide bond at 238 nm.
-
Determine kinetic parameters: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Protocol 2: HPLC-Based Assay for this compound Cleavage
This method allows for the direct quantification of the substrate (this compound) and its products (tryptophan and leucine) over time.
Materials:
-
This compound
-
Purified peptidase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Set up the enzymatic reaction: In a microcentrifuge tube, combine the reaction buffer, this compound (at a known concentration), and the purified peptidase.
-
Incubate the reaction: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Stop the reaction: At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze by HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to separate this compound, tryptophan, and leucine.
-
Monitor the elution of the compounds using a UV detector, typically at 220 nm and 280 nm (for tryptophan).
-
-
Quantify the results: Create standard curves for this compound, tryptophan, and leucine to quantify their concentrations in the reaction samples at each time point. The rate of substrate depletion and product formation can then be calculated.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Leucine aminopeptidases: diversity in structure and function [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tryptophan-containing peptides on angiotensin-converting enzyme activity and vessel tone ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: Tryptophan and Leucine in Nutritional Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic and antagonistic interactions of the essential amino acids L-tryptophan and L-leucine in nutritional science. While the dipeptide tryptophylleucine exists, current research predominantly focuses on the combined effects of these individual amino acids. This document details their applications in metabolic regulation, appetite control, and muscle protein synthesis, providing structured data, experimental protocols, and key signaling pathways.
Core Applications and Mechanisms
L-tryptophan and L-leucine play critical roles in various physiological processes. Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin, which are involved in mood, sleep, and appetite regulation. Leucine (B10760876), a branched-chain amino acid (BCAA), is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of muscle protein synthesis.
The interaction between these two amino acids is complex. Excess dietary leucine can impact tryptophan metabolism and may interfere with its transport to the brain, potentially affecting serotonin synthesis[1][2]. Conversely, co-administration of tryptophan and leucine has been investigated for its effects on gut hormone secretion and appetite regulation[3].
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the combined effects of tryptophan and leucine supplementation.
Table 1: Effects of L-tryptophan and L-leucine on Gut Hormone Secretion and Gastric Emptying
| Treatment | Dose | Primary Outcome | Result | Organism | Reference |
| L-tryptophan | 1.56 g | Cholecystokinin (CCK) Release | Significant increase (p = 0.0018) | Human | [3] |
| L-tryptophan | 1.56 g | Gastric Emptying | Significant retardation (p = 0.0033) | Human | [3] |
| L-tryptophan | 1.56 g | Glucagon-like peptide-1 (GLP-1) Secretion | Small increase (p = 0.0257) | Human | [3] |
| L-leucine | 1.56 g | CCK and GLP-1 Release | No significant effect | Human | [3] |
| L-tryptophan & L-leucine | N/A | Subjective Appetite Feelings | No significant modulation | Human | [3] |
Table 2: Effects of Dietary Leucine and Tryptophan on Growth Performance and Serotonin Metabolism in Pigs
| Dietary Condition | Primary Outcome | Result | Organism | Reference |
| Increased Dietary Leucine | Average Daily Gain (ADG) | Reduced (P < 0.05) | Pig | [1][2] |
| Increased Dietary Leucine | Average Daily Feed Intake (ADFI) | Reduced (P < 0.05) | Pig | [1][2] |
| Increased Dietary Leucine | Hypothalamic Serotonin | Reduced (P < 0.05) | Pig | [1][2] |
| Tryptophan Supplementation in High Leucine Diet | ADG and ADFI | Partially overcame the negative effect of excess leucine | Pig | [1][4] |
| Increased Dietary Tryptophan | Hypothalamic Serotonin | Increased (P < 0.05) | Pig | [1][2] |
Experimental Protocols
Protocol for Investigating the Effects of L-tryptophan and L-leucine on Gut Hormone Secretion and Gastric Emptying in Humans
This protocol is based on the methodology described by Giezenaar et al. (2016)[3].
Objective: To determine the effects of intragastric administration of L-tryptophan and L-leucine on CCK and GLP-1 secretion, and gastric emptying rates.
Materials:
-
L-tryptophan powder
-
L-leucine powder
-
Nasogastric feeding tube
-
Syringes for infusion
-
Blood collection tubes (containing EDTA and aprotinin)
-
Centrifuge
-
ELISA kits for CCK and GLP-1
-
Breath test equipment for measuring gastric emptying (e.g., using ¹³C-acetate)
Procedure:
-
Participant Recruitment: Recruit healthy, lean, and non-diabetic obese participants.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Treatments:
-
L-tryptophan (0.52 g and 1.56 g) dissolved in 300 mL tap water.
-
L-leucine (1.56 g, isocaloric to 1.56 g L-tryptophan) dissolved in 300 mL tap water.
-
Placebo: 300 mL tap water.
-
Positive control: 75 g glucose in 300 mL water.
-
-
Administration: Infuse the solutions intragastrically via a nasogastric tube over a set period.
-
Blood Sampling: Collect venous blood samples at baseline and at regular intervals post-infusion (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Hormone Analysis: Process blood samples to separate plasma and store at -80°C. Analyze plasma concentrations of CCK and GLP-1 using specific ELISA kits.
-
Gastric Emptying Measurement: Administer ¹³C-labeled acetate (B1210297) with the test drink and collect breath samples at regular intervals to measure the rate of ¹³CO₂ exhalation, which correlates with the gastric emptying rate.
-
Data Analysis: Use repeated measures ANOVA to analyze the data for hormone concentrations and gastric emptying rates over time.
Protocol for Evaluating the Impact of Dietary Leucine and Tryptophan on Growth Performance and Serotonin Metabolism in Pigs
This protocol is adapted from the study by Kwon et al. (2022)[1].
Objective: To investigate the hypothesis that increased dietary tryptophan can mitigate the negative effects of excess leucine on growth performance and serotonin metabolism.
Materials:
-
Basal diet for growing pigs
-
Crystalline L-leucine
-
Crystalline L-tryptophan
-
Animal housing and feeding equipment
-
Scales for weighing animals and feed
-
Blood collection supplies
-
Liquid nitrogen for tissue preservation
-
HPLC system for serotonin analysis
Procedure:
-
Animal Model: Use growing pigs (e.g., initial weight 25-30 kg).
-
Diet Formulation:
-
Formulate a basal diet meeting the nutritional requirements for growing pigs.
-
Create experimental diets by adding varying levels of crystalline L-leucine and L-tryptophan to the basal diet in a factorial design (e.g., 3 levels of leucine x 3 levels of tryptophan).
-
-
Experimental Design: A randomized complete block design with multiple replicate pens per treatment.
-
Feeding Trial: House pigs individually or in small groups and provide ad libitum access to their assigned diet and water for a specified period (e.g., 21 days).
-
Data Collection:
-
Measure individual pig body weight at the beginning and end of the trial to calculate Average Daily Gain (ADG).
-
Record daily feed intake to determine Average Daily Feed Intake (ADFI).
-
-
Sample Collection: At the end of the trial, collect blood samples and euthanize a subset of pigs to collect hypothalamic tissue. Immediately freeze tissue samples in liquid nitrogen and store at -80°C.
-
Biochemical Analysis:
-
Analyze plasma for amino acid concentrations using HPLC.
-
Analyze hypothalamic tissue for serotonin concentration using HPLC with electrochemical detection.
-
-
Statistical Analysis: Analyze the data using a two-way ANOVA to determine the main effects of dietary leucine and tryptophan and their interaction.
Signaling Pathways and Experimental Workflows
Leucine-Mediated mTOR Signaling Pathway
Leucine is a key activator of the mTORC1 signaling pathway, which is central to the regulation of protein synthesis and cell growth.
Caption: Leucine activates mTORC1, promoting muscle protein synthesis.
Tryptophan Metabolic Pathways
Tryptophan is metabolized through several key pathways, including the serotonin and kynurenine (B1673888) pathways.
Caption: Major metabolic fates of L-tryptophan.
Experimental Workflow for Investigating Tryptophan and Leucine Interactions
The following diagram illustrates a general workflow for studying the combined effects of tryptophan and leucine supplementation.
Caption: Workflow for studying Tryptophan and Leucine interactions.
Conclusion
The interplay between L-tryptophan and L-leucine presents a significant area of interest in nutritional science. While excess leucine can negatively impact tryptophan metabolism and serotonin synthesis, strategic supplementation of tryptophan may counteract these effects. Further research into the specific applications of the this compound dipeptide is warranted. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the therapeutic potential of modulating the tryptophan-leucine axis for improving metabolic health, athletic performance, and overall well-being.
References
- 1. Effects of dietary leucine and tryptophan on serotonin metabolism and growth performance of growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dietary leucine and tryptophan on serotonin metabolism and growth performance of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L-Tryptophan and L-Leucine on Gut Hormone Secretion, Appetite Feelings and Gastric Emptying Rates in Lean and Non-Diabetic Obese Participants: A Randomized, Double-Blind, Parallel-Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Summary: Effects of dietary leucine and tryptophan on serotonin metabolism and growth performance of growing pigs [asas.org]
Troubleshooting & Optimization
Overcoming solubility issues with Tryptophylleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tryptophylleucine. The information is designed to address common challenges, particularly those related to solubility, to ensure the successful execution of your experiments.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound to the desired concentration. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Initial Assessment
Before attempting advanced solubilization techniques, it's crucial to understand the basic properties of this compound. It is a dipeptide composed of L-tryptophan and L-leucine.[1][2] Its predicted water solubility is approximately 0.16 g/L. While experimental data for the dipeptide is limited, the solubility of its constituent amino acid, L-tryptophan, is known to be pH-dependent.[2][3][4]
Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing solubility issues with this compound.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for WL Dipeptide
Welcome to the technical support center for the analysis of the Tryptophan-Leucine (WL) dipeptide using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental parameters for accurate and sensitive detection of WL.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the mass spectrometric analysis of the WL dipeptide.
Q1: I am observing a weak or no signal for the WL dipeptide. What are the possible causes and solutions?
A1: Low signal intensity is a frequent challenge in mass spectrometry.[1] Several factors could be contributing to this issue:
-
Suboptimal Ionization Parameters: Electrospray ionization (ESI) is highly dependent on parameters such as spray voltage, capillary temperature, and gas flow rates.[2][3] These need to be optimized specifically for the WL dipeptide.
-
Sample Concentration: The concentration of your WL dipeptide solution may be too low for detection or, conversely, too high, leading to ion suppression.[1]
-
Improper Sample Preparation: The pH of your sample solution can significantly impact ionization efficiency. For peptides, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is generally recommended to promote protonation and enhance the signal in positive ion mode.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated. Regular calibration is crucial for maintaining sensitivity and mass accuracy.[1]
Troubleshooting Steps:
-
Optimize ESI Source Parameters: Systematically adjust the spray voltage, capillary temperature, and nebulizer gas pressure to find the optimal settings for the WL dipeptide. This can be done by infusing a standard solution of the dipeptide and monitoring the signal intensity of the precursor ion.
-
Prepare a Dilution Series: Analyze a series of WL dipeptide solutions with varying concentrations to determine the optimal concentration range for your instrument and method.
-
Verify Sample pH: Check the pH of your sample and mobile phase. Acidifying the sample with a small amount of formic or acetic acid can improve the signal.
-
Perform Instrument Calibration: Calibrate your mass spectrometer according to the manufacturer's recommendations.
Q2: I am seeing poor or inconsistent fragmentation of the WL precursor ion. How can I improve the MS/MS spectra?
A2: Achieving a rich and reproducible fragmentation pattern is key for confident identification and quantification.
-
Collision Energy: The collision energy is a critical parameter that directly influences the fragmentation of the precursor ion.[4][5] If the energy is too low, fragmentation will be insufficient. If it is too high, the precursor ion may be completely shattered into very small, uninformative fragments.
-
Choice of Precursor Ion: For peptides, the doubly charged precursor ion often yields a more informative fragmentation pattern compared to the singly charged ion.[6][7]
-
Fragmentation Method: While collision-induced dissociation (CID) is the most common fragmentation technique, other methods like higher-energy collisional dissociation (HCD) can provide different fragmentation patterns that may be more informative for certain peptides.
Troubleshooting Steps:
-
Perform a Collision Energy Ramp: Analyze the WL dipeptide standard across a range of collision energies to determine the optimal value that produces the most abundant and informative fragment ions.
-
Select the Doubly Charged Precursor: If not already doing so, target the [M+2H]²⁺ ion for fragmentation and compare the resulting spectrum to that from the [M+H]⁺ ion.
-
Consider Alternative Fragmentation: If your instrument allows, experiment with different fragmentation methods (e.g., HCD) to see if a better quality spectrum can be obtained.
Q3: What are the expected fragment ions for the WL dipeptide?
A3: In tandem mass spectrometry, peptides typically fragment along the peptide backbone, producing b- and y-ions.[3] For the WL dipeptide (Tryptophan-Leucine), the primary fragmentation will occur at the peptide bond between the two amino acids.
-
b-ions contain the N-terminus of the peptide.
-
y-ions contain the C-terminus of the peptide.
The expected fragmentation would yield a b₁ ion corresponding to the tryptophan residue and a y₁ ion corresponding to the leucine (B10760876) residue. The specific m/z values will depend on the charge state of the fragment ions.
Q4: How can I differentiate WL from the isomeric LW (Leucine-Tryptophan) dipeptide?
A4: While WL and LW have the same molecular weight, their fragmentation patterns will be different.
-
For WL: The b₁ ion will have the m/z of the tryptophan residue, and the y₁ ion will have the m/z of the leucine residue.
-
For LW: The b₁ ion will have the m/z of the leucine residue, and the y₁ ion will have the m/z of the tryptophan residue.
By identifying the specific b and y ions in your MS/MS spectrum, you can confidently distinguish between these two isomers.
Quantitative Data Summary
The following table summarizes the theoretical mass-to-charge ratios (m/z) for the WL dipeptide and its expected primary fragment ions. These values should be used as a starting point for method development and will require empirical optimization on your specific instrument.
| Analyte | Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+2H]²⁺ (m/z) | Expected Fragment Ions | Fragment Ion m/z ([b₁]⁺) | Fragment Ion m/z ([y₁]⁺) |
| WL Dipeptide | C₁₇H₂₃N₃O₃ | 317.38 | 318.18 | 159.59 | b₁ (Trp) and y₁ (Leu) | 187.08 | 132.10 |
Note: The optimal collision energy is instrument-dependent and must be determined experimentally. A good starting point for optimization is to ramp the collision energy from 10 to 40 eV.
Experimental Protocol: Optimization of MS Parameters for WL Dipeptide
This protocol outlines the steps for developing a robust and sensitive LC-MS/MS method for the WL dipeptide.
1. Sample Preparation:
-
Prepare a stock solution of the WL dipeptide (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a working standard solution (e.g., 1 µg/mL) by diluting the stock solution in the initial mobile phase conditions.
2. Liquid Chromatography (LC) Method Development:
-
Column: Use a C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to ensure good retention and peak shape for the WL dipeptide. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: A typical flow rate for analytical LC-MS is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Method Development:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1) Analysis:
-
Inject the WL standard and acquire data in full scan mode to determine the retention time and identify the precursor ions ([M+H]⁺ and [M+2H]²⁺).
-
-
Optimization of ESI Source Parameters:
-
Infuse the WL standard solution directly into the mass spectrometer.
-
Systematically adjust the spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow to maximize the signal intensity of the most abundant precursor ion.
-
-
Tandem MS (MS/MS) Analysis and Collision Energy Optimization:
-
Set up a product ion scan experiment targeting the desired precursor ion (e.g., m/z 318.18 for [M+H]⁺).
-
Inject the WL standard and acquire MS/MS spectra at a range of collision energies (e.g., in 5 eV increments from 10 to 40 eV).
-
Analyze the resulting data to identify the collision energy that produces the most intense and informative fragment ions (b₁ and y₁ ions).
-
-
Multiple Reaction Monitoring (MRM) Method Development (for quantification):
-
Based on the optimized MS/MS data, select the most intense and specific precursor-to-product ion transitions. For WL, these would likely be 318.18 -> 187.08 and 318.18 -> 132.10.
-
Optimize the dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak (at least 10-12 points).
-
Visualizations
Caption: Workflow for optimizing mass spectrometry parameters for WL dipeptide analysis.
Caption: Relationship between input parameters and desired outcomes in MS analysis.
References
- 1. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
Preventing degradation of Tryptophylleucine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tryptophylleucine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution is primarily driven by two chemical processes: oxidation of the tryptophan residue and hydrolysis of the peptide bond. The indole (B1671886) ring of tryptophan is highly susceptible to oxidation, while the amide bond linking tryptophan and leucine (B10760876) can be cleaved through hydrolysis, especially at extreme pH values.[1][2]
Q2: What are the common degradation products of this compound?
A2: Degradation of the tryptophan residue leads to several oxidation products. The most common include N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), oxindolylalanine (Oia), dioxindolylalanine (DiOia), and various hydroxylated derivatives.[3][4] Hydrolysis of the peptide bond results in the formation of free tryptophan and leucine.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in the stability of this compound. Acidic or alkaline conditions can catalyze the hydrolysis of the peptide bond.[2] The rate of oxidation of the tryptophan residue is also pH-dependent. Generally, a pH range close to neutral (pH 6-8) is recommended to minimize both hydrolysis and certain oxidative reactions.
Q4: Is this compound sensitive to light?
A4: Yes, the tryptophan residue in this compound is photosensitive. Exposure to light, particularly UV radiation, can generate reactive oxygen species (ROS) that accelerate the oxidation of the indole ring.[1][5] It is crucial to protect solutions containing this compound from light.
Q5: What is the impact of temperature on the stability of this compound solutions?
A5: Elevated temperatures increase the rate of both hydrolysis and oxidation reactions, leading to faster degradation of this compound.[6] For long-term storage, it is recommended to keep solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.
Q6: How can I prevent the degradation of my this compound stock solution?
A6: To minimize degradation, prepare stock solutions in a suitable buffer (pH 6-8), protect from light by using amber vials or wrapping containers in foil, and store at low temperatures.[2] Additionally, consider deoxygenating the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of antioxidants can also be beneficial.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency over time | Chemical degradation (oxidation or hydrolysis) | - Store solution at a lower temperature (-20°C or -80°C). - Protect the solution from light. - Prepare fresh solutions more frequently. - Check and adjust the pH of the solution to be near neutral. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products | - Characterize the new peaks using mass spectrometry to identify degradation products. - Implement preventative measures against the likely degradation pathway (e.g., add antioxidants for oxidation, adjust pH for hydrolysis). |
| Yellowing of the solution | Oxidation of the tryptophan residue, leading to colored degradation products like kynurenine. | - Store the solution under an inert atmosphere (nitrogen or argon). - Add antioxidants such as ascorbic acid or methionine to the solution.[5] - Ensure the solution is protected from light. |
| Precipitation of the compound from solution | Aggregation or physical instability, potentially triggered by degradation or inappropriate solvent conditions. | - Confirm the identity of the precipitate. If it is the intact compound, consider adjusting the solvent composition or concentration. - If degradation is suspected as the cause, address the root cause of degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
RP-C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Degradation product standards (if available, e.g., kynurenine)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm (for tryptophan's indole ring)
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer or solvent at a known concentration (e.g., 1 mg/mL).
-
For stability studies, incubate the solution under the desired stress conditions (e.g., elevated temperature, light exposure, different pH).
-
At specified time points, withdraw an aliquot of the sample, dilute it to a suitable concentration with Mobile Phase A, and inject it into the HPLC system.
4. Data Analysis:
-
Monitor the peak area of this compound over time to determine the degradation rate.
-
Observe the appearance and increase of any new peaks, which may correspond to degradation products.
-
Peak purity analysis using a PDA detector can help to confirm that the this compound peak is not co-eluting with any degradation products.
Visualizing Degradation Pathways and Workflows
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Reactivity and degradation products of tryptophan in solution and proteins [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of tryptophan oxidation in actin and troponin I from skeletal muscles using a rat model of acute oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tryptophylleucine Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of the dipeptide tryptophylleucine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC purification of this compound.
Q1: My this compound peak is broad and tailing. What are the likely causes and solutions?
A1: Peak broadening and tailing for this compound are common issues that can compromise purity and resolution. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions: The indole (B1671886) ring of tryptophan can engage in secondary interactions with residual silanols on the silica-based stationary phase.
-
Solution: Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both the aqueous and organic mobile phases. TFA protonates the silanols, minimizing these interactions. Using a high-purity, end-capped column can also mitigate this issue.
-
-
Inappropriate Mobile Phase pH: The charge state of this compound's free amine and carboxylic acid groups is pH-dependent. An unsuitable pH can lead to poor peak shape.
-
Solution: this compound is generally best separated at a low pH (around 2-3) where both the amine and carboxylic acid groups are protonated. This can be achieved by using 0.1% TFA or formic acid in your mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.
-
Q2: I'm observing no peak or a very small peak for this compound. What should I check?
A2: The absence or diminished size of your target peak can be attributed to several factors:
-
Solubility Issues: this compound, containing the hydrophobic tryptophan residue, may have limited solubility in highly aqueous mobile phases.
-
Solution: Ensure your sample is fully dissolved in the initial mobile phase or a solvent with a slightly higher organic content. Be cautious, as dissolving the sample in a solvent much stronger than the initial mobile phase can lead to peak distortion.
-
-
Detection Wavelength: The tryptophan indole ring has a characteristic UV absorbance.
-
Solution: Set your UV detector to the absorbance maximum of tryptophan, which is around 280 nm. For general peptide bonds, detection at 210-220 nm is also effective.[1]
-
-
Sample Degradation: The tryptophan residue is susceptible to oxidation.
-
Solution: Prepare fresh samples and avoid prolonged exposure to light and air. Use of antioxidants in the sample preparation stage can be considered if degradation is suspected.
-
-
Injector or System Problems: A blockage or leak in the HPLC system can prevent the sample from reaching the column.
-
Solution: Perform routine system checks for leaks and ensure the injector is functioning correctly.
-
Q3: I am seeing multiple peaks in my chromatogram when I expect a single pure peak of this compound. What could be the cause?
A3: The presence of unexpected peaks can arise from several sources:
-
Sample Impurities: The initial sample may not be pure and could contain by-products from synthesis or degradation products.
-
Solution: Optimize the HPLC gradient to achieve better separation of the main peak from impurities. Characterize the impurity peaks using mass spectrometry (MS) if available.
-
-
Tryptophan Oxidation: The tryptophan side chain can oxidize, leading to the formation of new, related compounds that will appear as separate peaks.
-
Solution: As mentioned, prepare fresh samples and protect them from light and oxidizing agents.
-
-
Isomers: If the synthesis of this compound was not stereospecific, you might be observing diastereomers which can often be separated by reversed-phase HPLC.
-
Solution: Use stereospecific starting materials for synthesis. Analytical chiral chromatography may be required to confirm the presence of different stereoisomers.
-
-
Ghost Peaks: These are extraneous peaks that can appear in a chromatogram and are not part of the sample.
-
Solution: Ghost peaks can be caused by impurities in the mobile phase, carryover from previous injections, or air bubbles in the detector. Use high-purity HPLC-grade solvents, flush the system thoroughly, and ensure proper degassing of the mobile phase.
-
Q4: How do I develop a suitable gradient for purifying this compound?
A4: A systematic approach is best for developing an effective purification gradient:
-
Initial Scouting Run: Start with a broad gradient, for example, 5% to 95% acetonitrile (B52724) (with 0.1% TFA) over 30 minutes on an analytical C18 column. This will help determine the approximate acetonitrile concentration at which this compound elutes.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of your target peptide. For instance, if this compound eluted at 40% acetonitrile in the scouting run, a new gradient of 30% to 50% acetonitrile over 20-30 minutes will provide better resolution from closely eluting impurities.
-
Flow Rate Adjustment: The standard flow rate for a 4.6 mm ID analytical column is typically 1 mL/min. This can be adjusted to optimize resolution and run time.
-
Scaling Up: Once an optimized method is developed on an analytical column, it can be scaled up to a preparative column with the same stationary phase, adjusting the flow rate and injection volume accordingly.
Data Presentation
Effective method development often involves comparing results from different HPLC conditions. The following table provides an example of how to structure quantitative data from experimental runs to facilitate comparison and optimization.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Column | C18, 5 µm, 4.6x250 mm | C18, 5 µm, 4.6x250 mm | C8, 5 µm, 4.6x250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B in 30 min | 10-50% B in 30 min | 10-50% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 35°C | 25°C |
| Retention Time (min) | 15.2 | 14.8 | 13.5 |
| Peak Tailing Factor | 1.5 | 1.3 | 1.6 |
| Resolution (from nearest impurity) | 1.8 | 2.1 | 1.5 |
| Purity (by area %) | 95.6% | 97.2% | 94.8% |
Note: The data in this table is for illustrative purposes only and represents a typical format for comparing results during method development.
Experimental Protocols
Method Development for this compound Purification by Reversed-Phase HPLC
This protocol provides a general methodology for developing a robust HPLC purification method for this compound.
1. Materials and Reagents:
-
This compound (crude or partially purified)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical scale)
2. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL.
-
Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and a small amount of ACN). Gentle vortexing or sonication may be required.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm and 220 nm.
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the retention time (t_R) from the scouting run, calculate the approximate %B at which this compound elutes.
-
Design a shallower gradient centered around this %B. For example, if elution occurred at 20 minutes in the 30-minute linear gradient (which corresponds to roughly 65% of the gradient range from 5% to 95%, so around 63.5% B), a new gradient could be 50-75% B over 25 minutes.
-
-
Analysis and Fraction Collection:
-
Monitor the chromatogram for the main this compound peak and any impurities.
-
For preparative runs, collect fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions using the optimized analytical method.
-
Pool the pure fractions and proceed with solvent removal (e.g., lyophilization).
-
Visualizations
Caption: A flowchart for troubleshooting common HPLC purification issues.
Caption: Overview of major tryptophan metabolic pathways.
References
Technical Support Center: NMR Spectroscopy of Tryptophylleucine
Welcome to the technical support center for NMR spectroscopy of tryptophylleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding artifacts and other issues encountered during NMR analysis of this dipeptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my signal-to-noise ratio (S/N) so low in the NMR spectrum of my this compound sample?
A low signal-to-noise ratio can obscure peaks and lead to inaccurate integration.[1][2] Several factors can contribute to this issue:
-
Low Sample Concentration: Peptide concentrations should ideally be 1 mM or higher. At lower concentrations, the measurement time needs to be significantly increased to achieve an adequate S/N.[3]
-
Improper Receiver Gain: If the receiver gain is set too high, it can lead to "ADC overflow" errors and result in poor quality spectra or no data being collected.[4]
-
Sample Precipitation or Aggregation: Poor solubility can lead to a non-homogenous sample and broad peaks.[5] Visual inspection of the sample for cloudiness or precipitate is recommended.[2]
-
Suboptimal Shimming: Poor shimming of the magnetic field leads to broadened peaks, which can decrease the S/N.[1][5]
-
Insufficient Number of Scans: The S/N is proportional to the square root of the number of scans. Increasing the number of transients (in multiples of 4) can improve the S/N, but this will also increase the experiment time.[1][6]
Troubleshooting Steps:
-
Check Sample: Ensure your sample is fully dissolved and free of any particulate matter.
-
Optimize Concentration: If possible, increase the concentration of your this compound sample.
-
Adjust Receiver Gain: Use an automatic receiver gain setting (rga) as a starting point, but be prepared to manually adjust it to a lower value if you encounter ADC overflow errors.[4]
-
Improve Shimming: Perform careful shimming of the magnet to obtain sharp, symmetrical peaks.[1]
-
Increase Scans: Incrementally increase the number of scans to improve the S/N.[1]
Q2: I'm observing large, distorted peaks from my solvent, which are obscuring my this compound signals. How can I mitigate this?
Intense solvent signals are a common problem in NMR and can cause severe spectral distortion.[7] Effective solvent suppression is crucial.
-
Presaturation: This is a common technique where a low-power radiofrequency field is applied at the solvent's resonance frequency to saturate its signal.[8][9] However, this can also saturate signals from exchangeable protons (like amide protons) that are in chemical exchange with the solvent, leading to their attenuation.[7][8]
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This method is often preferable as it can suppress the solvent signal while retaining signals from protons that exchange with the solvent.[7][8]
-
Excitation Sculpting: This is another alternative for solvent suppression.[8]
Troubleshooting Steps:
-
Implement a Solvent Suppression Pulse Sequence: Utilize a presaturation or WATERGATE sequence in your NMR experiment.
-
Optimize Suppression Parameters: Carefully calibrate the power and duration of the suppression pulses to maximize solvent suppression while minimizing the impact on your signals of interest.
-
Consider Deuterated Solvents: Whenever possible, use a deuterated solvent to minimize the intensity of the residual solvent peak.
Q3: The chemical shifts of my tryptophan residues seem to be inconsistent or shifted. What could be the cause?
The chemical shifts of tryptophan residues are highly sensitive to their local environment.
-
pH Changes: The protonation state of the indole (B1671886) nitrogen and the terminal amine and carboxyl groups are pH-dependent, which can significantly alter the chemical shifts of nearby protons.[10]
-
Temperature Variations: Temperature fluctuations can affect hydrogen bonding, molecular motion, and conformational equilibria, all of which can lead to changes in chemical shifts.[11][12][13]
-
Side-Chain Conformation (Rotamers): The tryptophan side chain can adopt different rotational conformations (rotamers), and the equilibrium between these states can influence the chemical shifts of the indole protons.[14][15]
-
Fluorescence: While more of a concern for fluorescence spectroscopy, the aromatic nature of the indole ring can sometimes lead to quenching effects that might indirectly influence NMR measurements, especially in the presence of certain interacting molecules.[16][17]
Troubleshooting Steps:
-
Buffer Your Sample: Use a suitable buffer to maintain a constant pH throughout your experiment.
-
Ensure Temperature Equilibrium: Allow your sample to fully equilibrate to the desired temperature inside the spectrometer before starting your experiment.[4]
-
Variable Temperature Studies: Acquiring spectra at different temperatures can help to resolve overlapping peaks and provide insights into dynamic processes.[18]
Q4: I am seeing more peaks than expected for the leucine (B10760876) residue, and they appear broad. Why is this happening?
The complexity of leucine signals often arises from its side-chain dynamics.
-
Rotameric Exchange: The leucine side chain can rapidly interconvert between different rotameric states.[19] If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to peak broadening.
-
γ-gauche Effect: The chemical shifts of the leucine methyl groups are influenced by the γ-gauche effect, which depends on the side-chain dihedral angles. Changes in the rotamer populations will alter these chemical shifts.[20]
Troubleshooting Steps:
-
Variable Temperature NMR: Lowering the temperature may slow down the rotameric exchange, potentially sharpening the signals for individual conformers. Conversely, increasing the temperature might lead to a faster exchange rate, resulting in sharper, averaged signals.[11]
-
2D NMR Experiments: Techniques like TOCSY and NOESY can help to resolve and assign the complex spin systems of the leucine residue.[21]
Quantitative Data Summary
The following table summarizes typical ¹H NMR chemical shifts for L-Tryptophan and L-Leucine in aqueous solution at neutral pH. Note that these values can be influenced by factors such as solvent, temperature, and pH.
| Amino Acid | Proton | Typical Chemical Shift Range (ppm) |
| L-Tryptophan | Hα | 4.70 |
| Hβ | 3.28, 3.40 | |
| Indole H1 (NH) | 10.10[22] | |
| Indole H2 | 7.20 | |
| Indole H4 | 7.68 | |
| Indole H5 | 7.12 | |
| Indole H6 | 7.04 | |
| Indole H7 | 7.55 | |
| L-Leucine | Hα | 4.36 |
| Hβ | 1.71 | |
| Hγ | 1.70 | |
| Hδ (CH₃) | 0.92, 0.97 |
Chemical shift data is compiled from various sources, including the Human Metabolome Database (HMDB) and published literature.[22][23][24][25][26][27]
Experimental Protocols
High-Resolution 1D ¹H NMR of this compound
Objective: To obtain a high-quality one-dimensional proton NMR spectrum of this compound for initial assessment of sample purity and structural integrity.
Methodology:
-
Sample Preparation:
-
Dissolve 1-2 mg of this compound in 0.5 mL of D₂O or a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer in 90% H₂O/10% D₂O, pH 7.0).
-
If using a non-deuterated solvent system, ensure a small amount of D₂O (5-10%) is included for the deuterium (B1214612) lock.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
For samples in H₂O, a capillary tube containing D₂O with a chemical shift reference (like TSP) can be used to prevent exchange of labile protons with the lock solvent.[22]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5-10 minutes.[4]
-
Lock onto the deuterium signal and perform shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard 1D pulse-acquire sequence with solvent suppression (e.g., p3919gp on Bruker instruments, which uses presaturation, or a WATERGATE sequence).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 4.7 ppm.
-
Number of Scans: Start with 16 or 32 scans and increase as needed to achieve a good S/N.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): Set an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to a suitable internal or external standard (e.g., TSP or DSS at 0.0 ppm).
-
Visualizations
References
- 1. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Suppression in Pure Shift NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Tryptophan side chain conformers monitored by NMR and time-resolved fluorescence spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation of tryptophan fluorescence intensity decay parameters with 1H NMR-determined rotamer conformations: [tryptophan2]oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure | Springer Nature Experiments [experiments.springernature.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 19. Leucine side-chain rotamers in a glycophorin A transmembrane peptide as revealed by three-bond carbon-carbon couplings and 13C chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The interplay between transient α-helix formation and side chain rotamer distributions in disordered proteins probed by methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide NMR problem [hoffman.cm.utexas.edu]
- 22. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmse000042 L-Leucine at BMRB [bmrb.io]
- 24. L-Tryptophan(73-22-3) 1H NMR [m.chemicalbook.com]
- 25. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 26. researchgate.net [researchgate.net]
- 27. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
Tryptophylleucine Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation problems encountered during experiments with the dipeptide Tryptophylleucine.
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Dissolving
Question: I'm trying to dissolve my synthesized this compound, but it precipitates out of solution immediately. What's happening and how can I fix it?
Answer:
This is a common issue with hydrophobic peptides like this compound, which is composed of the hydrophobic amino acids Tryptophan and Leucine. The immediate precipitation is likely due to strong hydrophobic interactions causing the peptides to aggregate and fall out of solution.
Troubleshooting Steps:
-
Assess the Solvent:
-
Initial Solvent: For hydrophobic peptides, dissolving directly in aqueous buffers can be challenging. Start by dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before adding it to your aqueous buffer.
-
Solvent Exchange: Once dissolved in an organic solvent, add the solution dropwise to the stirred aqueous buffer. If turbidity appears, you have reached the solubility limit.
-
-
Adjust the pH:
-
The net charge of a peptide influences its solubility. This compound has a theoretical isoelectric point (pI) around 5.9. Near its pI, the peptide will have a net neutral charge, minimizing electrostatic repulsion and promoting aggregation.
-
Acidic Conditions: Try dissolving the peptide in a slightly acidic buffer (e.g., pH 4-5).
-
Basic Conditions: Alternatively, a slightly basic buffer (e.g., pH 8-9) can also increase solubility.
-
-
Sonication:
-
Use a bath sonicator to gently break up initial aggregates and aid in dissolution. Avoid probe sonicators which can generate excessive heat and potentially degrade the peptide.
-
Issue 2: My this compound Solution Becomes Cloudy Over Time
Question: My this compound solution was initially clear, but it has become cloudy or has formed visible precipitates after a few hours at room temperature. What should I do?
Answer:
This indicates that your this compound is aggregating over time. This can be influenced by factors such as concentration, temperature, and the composition of your buffer.
Troubleshooting Steps:
-
Lower the Concentration: Higher concentrations of hydrophobic peptides are more prone to aggregation. Try working with a more dilute solution if your experimental design allows.
-
Optimize Temperature:
-
Storage: Store your this compound stock solutions at -20°C or -80°C.
-
Experimentation: If possible, perform your experiments at a lower temperature (e.g., on ice or at 4°C) to slow down the aggregation kinetics.
-
-
Incorporate Anti-Aggregation Additives:
-
Arginine: L-arginine is a common additive used to suppress protein and peptide aggregation. It is thought to work by interacting with hydrophobic and aromatic residues, thereby preventing self-association.[1][2] Try adding L-arginine to your buffer at a concentration of 50-500 mM.
-
Non-denaturing Detergents: Low concentrations of non-denaturing detergents can help to keep hydrophobic peptides soluble.[3] Common choices include Triton X-100 or Tween 20 at concentrations slightly above their critical micelle concentration (CMC).
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation?
A1: this compound is a dipeptide composed of two hydrophobic amino acids: Tryptophan, which has a large aromatic indole (B1671886) side chain, and Leucine, which has an aliphatic side chain. In aqueous environments, these hydrophobic side chains tend to minimize their contact with water by associating with each other, leading to the formation of aggregates. This process is primarily driven by the hydrophobic effect.
Q2: How can I detect and quantify this compound aggregation?
A2: Several biophysical techniques can be used to monitor peptide aggregation:
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time is indicative of aggregation.[4]
-
Thioflavin T (ThT) Fluorescence Assay: Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, which can be a common morphology for peptide aggregates. An increase in fluorescence intensity suggests the formation of such aggregates.[5][6][7]
-
Intrinsic Tryptophan Fluorescence: Since this compound contains Tryptophan, you can monitor changes in its intrinsic fluorescence. As the peptide aggregates, the local environment of the Tryptophan residue changes, which can lead to a shift in its fluorescence emission spectrum.
Q3: Will modifying the this compound sequence help in reducing aggregation?
A3: While not always feasible if the specific sequence is required, sequence modifications can be a powerful strategy to reduce aggregation. Introducing charged or polar amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can increase the overall hydrophilicity of the peptide and improve its solubility.
Q4: Are there any software tools that can predict the aggregation propensity of this compound?
A4: Yes, several in silico tools can predict aggregation-prone regions within a peptide or protein sequence. While this compound is a very short peptide, these tools can still provide an indication of its hydrophobicity and tendency to aggregate. Some examples include AGGRESCAN, Tango, and Waltz.[8]
Data Presentation
Table 1: Illustrative Effect of pH on this compound Aggregation
Disclaimer: The following data is representative and illustrates the expected trend for a hydrophobic dipeptide like this compound based on general principles of peptide aggregation.[9][10][11] Actual values would need to be determined experimentally.
| pH | Net Charge (approx.) | Hydrodynamic Radius (nm) after 24h (Illustrative) | Observation |
| 4.0 | Positive | 50 | Low aggregation due to electrostatic repulsion. |
| 5.9 (pI) | Neutral | >1000 (visible precipitate) | High aggregation due to minimal electrostatic repulsion. |
| 7.4 | Negative | 150 | Moderate aggregation. |
| 9.0 | Negative | 75 | Low aggregation due to electrostatic repulsion. |
Table 2: Illustrative Effect of L-Arginine on this compound Aggregation Rate
Disclaimer: This table presents illustrative data based on the known effects of L-arginine on the aggregation of hydrophobic peptides.[1][2][12][13] Specific values for this compound would require experimental validation.
| L-Arginine Concentration (mM) | Relative Aggregation Rate (Illustrative) | % Inhibition of Aggregation (Illustrative) |
| 0 | 1.00 | 0% |
| 50 | 0.65 | 35% |
| 100 | 0.40 | 60% |
| 250 | 0.20 | 80% |
| 500 | 0.10 | 90% |
Table 3: Common Non-Denaturing Detergents for Solubilizing Hydrophobic Peptides
| Detergent | Type | Critical Micelle Concentration (CMC) (mM) |
| Triton X-100 | Non-ionic | ~0.24 |
| Tween 20 | Non-ionic | ~0.06 |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20-25 |
| CHAPS | Zwitterionic | 4-8 |
Data sourced from various biochemical resources.[3][14][15][16]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Aggregation
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into the desired aqueous buffer to the final working concentration. It is crucial to filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any pre-existing large aggregates.
-
-
DLS Measurement:
-
Transfer the supernatant to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Set the measurement parameters (e.g., scattering angle, laser wavelength, temperature).
-
Acquire a series of measurements over time (e.g., every 30 minutes for 24 hours) to monitor the change in the hydrodynamic radius of the particles in solution.
-
-
Data Analysis:
-
Analyze the correlation functions to obtain the size distribution of the particles at each time point.
-
An increase in the average hydrodynamic radius and/or the appearance of a population of larger particles indicates aggregation.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm syringe filter. Store the stock solution in the dark.
-
Prepare the this compound solution at the desired concentration in the reaction buffer.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the this compound solution.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells containing only the buffer and ThT (for background fluorescence) and wells with a known aggregating peptide as a positive control, if available.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Monitor the fluorescence intensity over time, with measurements taken at regular intervals (e.g., every 5-10 minutes). The plate should be incubated at a constant temperature (e.g., 37°C), and orbital shaking may be applied between readings to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve with an increase in fluorescence is characteristic of amyloid-like aggregation.[17]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tryptophylleucine Affinity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding in tryptophylleucine affinity assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound affinity assays?
Non-specific binding (NSB) is the interaction of assay components, such as proteins or detection reagents, with unintended targets or surfaces within the assay system.[1][2] In a this compound affinity assay, this means molecules may adhere to the assay plate, beads, or other proteins rather than binding specifically to the this compound ligand or its target. This phenomenon arises from forces like hydrophobic interactions, hydrogen bonding, and electrostatic attractions.[3] The aromatic indole (B1671886) ring of tryptophan and the hydrophobic side chain of leucine (B10760876) can contribute to these types of interactions, potentially increasing the propensity for NSB. High NSB can lead to elevated background signals, which masks the true specific binding signal, reduces assay sensitivity, and can result in false-positive results.[4]
Q2: What are the common causes of high non-specific binding?
Several factors can contribute to high non-specific binding in affinity assays:
-
Inadequate Blocking: Failure to saturate all unoccupied sites on the assay surface (e.g., microplate wells) allows molecules to adhere non-specifically.[5]
-
Suboptimal Reagent Concentrations: Excessively high concentrations of the primary analyte or secondary detection reagents increase the probability of low-affinity, non-specific interactions.[6]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of assay buffers can significantly influence non-specific interactions.[3] For instance, certain salt concentrations can either shield or promote electrostatic interactions.
-
Insufficient Washing: Inadequate washing steps between incubations can leave unbound reagents behind, contributing to high background signals.[7][8]
-
Hydrophobic and Ionic Interactions: The inherent physicochemical properties of the analyte, ligand (this compound), and assay surfaces can promote unwanted binding.[3][9]
Q3: How can I differentiate between specific and non-specific binding?
To distinguish specific binding from non-specific binding, a control experiment is essential. This is typically achieved by measuring binding in the presence of a large excess of an unlabeled competitor molecule.
-
Total Binding: Measured in the absence of a competitor. This value represents the sum of specific and non-specific binding.
-
Non-Specific Binding: Measured in the presence of a saturating concentration of an unlabeled molecule that competes with the labeled analyte for the specific binding sites. The unlabeled molecule will occupy the specific sites, leaving only the non-specific binding of the labeled analyte to be measured.
-
Specific Binding: Calculated by subtracting the non-specific binding value from the total binding value.
If the signal measured in the presence of the competitor is high, it indicates a significant non-specific binding problem.
Troubleshooting Guide
Problem: High background signal across the entire assay plate.
A uniformly high background can obscure the specific signal, leading to a low signal-to-noise ratio and reduced assay sensitivity.[4]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., BSA, casein, non-fat dry milk, or commercial protein-free blockers). Increase incubation time or concentration of the blocking agent.[5][10] |
| Reagent Concentration Too High | Titrate the analyte and any detection reagents (e.g., antibodies) to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Suboptimal Wash Steps | Increase the number of wash cycles or the duration of each wash. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[3][7] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water. Filter-sterilize buffers if microbial contamination is suspected.[6] |
Experimental Protocol: Blocking Buffer Optimization
This protocol helps determine the most effective blocking agent to reduce non-specific binding for your specific this compound assay.
-
Preparation: Coat microplate wells with your target molecule (or this compound, depending on the assay format) according to your standard procedure.
-
Blocking:
-
Prepare solutions of different blocking agents (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, 1% casein in PBS, and a commercial protein-free blocker).
-
Add 200 µL of each blocking solution to a set of wells (include a "no block" control).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Washing: Wash all wells 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Proceed with the next steps of your assay (e.g., adding detection antibody) but omit the specific analyte . This measures the background signal generated by the detection reagents alone.
-
Analysis: Measure the signal in each well. The blocking buffer that yields the lowest signal is the most effective at preventing non-specific binding of the detection reagents.
Hypothetical Optimization Data
| Blocking Agent | Average Background Signal (OD450) | Signal-to-Noise Ratio* |
| No Blocking | 1.25 | 1.6 |
| 3% BSA in PBS | 0.20 | 10.0 |
| 5% Non-fat Dry Milk | 0.15 | 13.3 |
| 1% Casein in PBS | 0.08 | 25.0 |
| Commercial Blocker | 0.10 | 20.0 |
| Assuming a hypothetical specific signal of 2.0 OD units. |
Problem: Inconsistent results and poor reproducibility.
Variability between wells, plates, or experiments can undermine the reliability of your data.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Washing Technique | Use an automated plate washer for uniform washing. If washing manually, ensure consistent timing, volume, and force for each well. Inadequate washing can leave residual unbound reagents.[7] |
| Edge Effects | Temperature or evaporation gradients across the plate can cause wells on the edge to behave differently. Avoid using the outermost wells, or incubate plates in a humidified chamber. |
| Reagent Instability | Prepare fresh dilutions of critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination. Ensure proper pipetting technique to dispense accurate volumes. |
Experimental Protocol: Washing Procedure Optimization
-
Setup: Prepare a coated and blocked plate as per your optimized protocol. Run the assay including a positive control (specific binding) and a negative control (non-specific binding).
-
Variable Wash Steps:
-
Set 1: Wash 2 times with 200 µL of wash buffer for 1 minute each.
-
Set 2: Wash 4 times with 300 µL of wash buffer for 3 minutes each.
-
Set 3: Wash 4 times with 300 µL of wash buffer containing an increased detergent concentration (e.g., 0.1% Tween-20).
-
-
Develop and Read: Complete the assay and measure the signal.
-
Analyze: Compare the signal from the positive and negative controls for each wash condition. The optimal procedure will yield a low signal for the negative control while maintaining a high signal for the positive control, resulting in the best signal-to-noise ratio.
Visual Guides & Workflows
Caption: General workflow for a this compound affinity assay.
Caption: Diagram illustrating specific vs. non-specific binding.
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. benchchem.com [benchchem.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
Technical Support Center: Tryptophylleucine Storage and Handling
This technical support center provides guidance on the optimal storage conditions for Tryptophylleucine, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1][2][3] This significantly slows down degradation processes. For short-term storage of a few weeks, 4°C is acceptable.[2]
Q2: How should I store this compound once it is in solution?
This compound in solution is significantly less stable than its lyophilized form.[4] It is recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, it should be for the shortest possible time. For short-term storage (up to a week), solutions can be stored at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1][5]
Q3: What are the main factors that can cause this compound to degrade?
The primary factors contributing to the degradation of this compound are:
-
Moisture: The peptide is hygroscopic and will readily absorb moisture from the atmosphere, which can accelerate degradation.[4]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of the Tryptophan residue.[6]
-
Oxidation: The Tryptophan residue in this compound is susceptible to oxidation from atmospheric oxygen.[4][5]
-
pH: Extreme pH conditions can lead to hydrolysis of the peptide bond. A slightly acidic pH of 5-6 is generally recommended for storing peptide solutions.[3]
-
Repeated Freeze-Thaw Cycles: These cycles can physically damage the peptide structure.[1][2]
Q4: How can I minimize oxidation of this compound during storage?
To minimize oxidation, especially for long-term storage, it is recommended to store lyophilized this compound under an inert gas like nitrogen or argon.[1] When handling the lyophilized powder, allow the vial to warm to room temperature before opening to prevent condensation.[4][5] For solutions, using degassed buffers can also help reduce the risk of oxidation.
Q5: What is the expected shelf life of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | The peptide may have absorbed moisture and clumped together. | Ensure the vial is at room temperature before opening. If clumping is observed, gently break up the clumps with a sterile spatula. Use an appropriate solvent as recommended by the supplier. Sonication may aid in dissolution. |
| Loss of biological activity in experiments | The peptide may have degraded due to improper storage. | Review storage conditions (temperature, light exposure, moisture). Prepare fresh solutions from a new vial of lyophilized powder. Perform a stability analysis using HPLC to check for degradation products. |
| Unexpected peaks in HPLC analysis | The peptide has likely degraded. Common degradation products can result from oxidation or hydrolysis. | Analyze the degradation products using mass spectrometry to identify their structures. Review storage and handling procedures to prevent further degradation. |
| Precipitation observed in a frozen solution upon thawing | The peptide may have a low solubility at the storage concentration, or the freeze-thaw process may have caused aggregation. | Centrifuge the vial to pellet the precipitate. Use the supernatant for experiments and re-evaluate the storage concentration and buffer composition. Consider storing at a lower concentration or in a different buffer. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Atmosphere | Light Condition |
| Lyophilized Powder | Short-term (weeks) | 4°C | Sealed Vial | Dark |
| Long-term (months to years) | -20°C or -80°C | Inert Gas (e.g., Nitrogen, Argon)[1] | Dark | |
| Solution | Short-term (days) | 4°C | Sealed Vial | Dark |
| Long-term (weeks) | -20°C or -80°C (in single-use aliquots) | Sealed Vial | Dark |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
Objective: To quantify the amount of intact this compound and detect the formation of degradation products over time under different storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C, exposure to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take one vial from each condition for analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (for the Tryptophan indole (B1671886) ring).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Monitor the appearance and increase in the area of any new peaks, which represent degradation products.
-
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry
Objective: To identify the molecular weights and potential structures of degradation products.
Methodology:
-
Sample Preparation:
-
Use the samples from the stability study that show significant degradation.
-
-
LC-MS Analysis:
-
Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Employ the same chromatographic conditions as in Protocol 1 to separate the degradation products.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ions of the degradation products.
-
Based on the mass difference from the intact this compound, propose potential modifications (e.g., oxidation corresponds to a +16 Da shift).
-
Perform tandem MS (MS/MS) on the degradation product ions to obtain fragmentation patterns, which can help in elucidating the structure and location of the modification.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for experimental failures.
Caption: Decision tree for selecting storage conditions.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Tryptophylleucine (Trp-Leu)
Welcome to the technical support center for the crystallization of the dipeptide Tryptophylleucine (Trp-Leu). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the crystallization of this molecule. This compound, a dipeptide composed of tryptophan and leucine (B10760876), presents a unique set of crystallization challenges due to the bulky, aromatic indole (B1671886) side chain of tryptophan and the hydrophobic, flexible side chain of leucine.[1] This guide provides troubleshooting advice and frequently asked questions to assist you in obtaining high-quality crystals suitable for structural analysis.
Frequently Asked Questions (FAQs)
Q1: Why is crystallizing this compound challenging?
A1: The difficulty in crystallizing this compound stems from several factors inherent to its molecular structure:
-
High Flexibility: The rotatable bonds in the leucine side chain and the peptide backbone can lead to conformational heterogeneity in solution, making it difficult for the molecules to pack into a well-ordered crystal lattice.
-
Amphipathic Nature: The molecule possesses both hydrophobic (indole and isobutyl groups) and hydrophilic (amino and carboxyl termini) regions. This can lead to complex solubility behavior and a propensity for aggregation or forming oils.
-
Aggregation: The hydrophobic indole ring of tryptophan can promote self-association and aggregation, which competes with the ordered packing required for crystallization.[2]
Q2: What is a good starting concentration for my this compound solution?
A2: A good starting concentration for peptide crystallization is typically in the range of 10-50 mg/mL.[3] However, the optimal concentration is highly dependent on the solubility of Trp-Leu in your chosen buffer. It is recommended to perform a pre-crystallization solubility screen to determine the optimal concentration range.
Q3: Which crystallization methods are most suitable for this compound?
A3: Vapor diffusion and microbatch are the most common and effective methods for peptide crystallization.[4][5]
-
Vapor Diffusion (Hanging and Sitting Drop): This method allows for a slow and controlled increase in the concentration of the peptide and precipitant, which is often beneficial for growing well-ordered crystals.[4][6][7][8]
-
Microbatch-under-oil: This technique is useful for screening a large number of conditions with minimal sample consumption and can sometimes yield different crystal forms.[5][9][10][11][12][13]
Q4: What types of precipitants are effective for peptide crystallization?
A4: A wide range of precipitants can be effective. Common classes include:
-
Polyethylene glycols (PEGs): PEGs of various molecular weights (e.g., PEG 400 to PEG 8000) are the most successful class of precipitants for protein and peptide crystallization.[14][15]
-
Salts: High concentrations of salts like ammonium (B1175870) sulfate (B86663) can also be effective.[16]
-
Organic Solvents: Small organic molecules such as 2-methyl-2,4-pentanediol (MPD) and isopropanol (B130326) can be used.
Q5: How does pH affect the crystallization of this compound?
A5: The pH of the solution is a critical parameter as it influences the charge state of the N-terminus, C-terminus, and potentially the indole nitrogen of the tryptophan residue.[17] Varying the pH can alter the solubility of the dipeptide and its intermolecular interactions. It is advisable to screen a range of pH values, for instance, from 4.0 to 9.0. The isoelectric point (pI) of the peptide can be a useful reference, with crystallization often favored at pH values away from the pI.[17][18]
Troubleshooting Guide
This guide addresses common problems encountered during this compound crystallization experiments.
| Problem Encountered | Possible Causes | Suggested Solutions |
| No Crystals, Clear Drops | - Sub-optimal precipitant concentration.- Peptide concentration is too low.- Conditions are in the solubility zone. | - Increase the precipitant concentration.- Increase the peptide concentration.- Try a broader range of precipitants and pH values.[19]- Consider using seeding techniques if you have previously obtained microcrystals. |
| Amorphous Precipitate | - Supersaturation is too high, leading to rapid precipitation.- Incorrect pH or ionic strength. | - Lower the precipitant and/or peptide concentration.- Adjust the pH of the buffer.- Try a different precipitant or a combination of precipitants.- Slow down the rate of equilibration in vapor diffusion experiments (e.g., by using a larger drop volume or a lower precipitant concentration in the reservoir).[20] |
| Oiling Out / Phase Separation | - High peptide concentration.- Strong hydrophobic interactions. | - Decrease the peptide concentration.[3]- Add small amounts of non-denaturing detergents or organic solvents to the crystallization drop to increase solubility.[21]- Screen a wider range of temperatures.[22] |
| Microcrystals or Poor Crystal Quality | - Nucleation rate is too high.- Presence of impurities. | - Optimize the precipitant and peptide concentrations to reduce the number of nucleation events.[23]- Further purify the this compound sample. A purity of >95% is recommended.[24]- Employ micro-seeding or macro-seeding techniques to encourage the growth of larger, single crystals. |
| Crystal Aggregation | - High supersaturation.- Strong intermolecular interactions. | - Fine-tune the precipitant concentration to be just above the solubility limit.- Screen for additives that can modulate crystal contacts.- Vary the crystallization temperature. |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
-
Preparation of Trp-Leu Stock Solution:
-
Dissolve this compound in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final concentration of 20 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates or particulate matter.
-
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of the reservoir solution (containing the precipitant, e.g., 1.6 M Ammonium Sulfate, 0.1 M HEPES pH 7.0) into the well of a 24-well crystallization plate.
-
On a siliconized coverslip, mix 1 µL of the Trp-Leu stock solution with 1 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system.[10]
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 20°C).[25]
-
Monitor the drops for crystal growth regularly over several days to weeks using a microscope.
-
Protocol 2: Microbatch-Under-Oil Crystallization
-
Preparation of Solutions:
-
Prepare the this compound stock solution as described in the vapor diffusion protocol.
-
Prepare a range of crystallization screen solutions in a 96-well plate format.
-
-
Setting up the Microbatch Plate:
-
Dispense a layer of inert oil (e.g., a 1:1 mixture of paraffin (B1166041) oil and silicone oil) into the wells of a microbatch plate.[9][11]
-
Under the oil, dispense 1 µL of the Trp-Leu stock solution.
-
Add 1 µL of the respective crystallization screen solution to the peptide drop.[10]
-
-
Incubation and Observation:
-
Seal the plate to prevent dust contamination.
-
Incubate at a constant temperature and monitor for crystal formation as with the vapor diffusion method.
-
Visualizations
Caption: Troubleshooting workflow for crystallization experiments.
Caption: General workflow for peptide crystallization.
References
- 1. Human Metabolome Database: Showing metabocard for Tryptophyl-Leucine (HMDB0029087) [hmdb.ca]
- 2. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
- 3. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 4. Protein crystallization - Wikipedia [en.wikipedia.org]
- 5. opentrons.com [opentrons.com]
- 6. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Microbatch Crystallization [douglas.co.uk]
- 12. douglas.co.uk [douglas.co.uk]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. biozentrum.uni-wuerzburg.de [biozentrum.uni-wuerzburg.de]
- 15. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 17. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using isoelectric point to determine the pH for initial protein crystallization trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 22. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Semi-empirical model to estimate ideal conditions for the growth of large protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. cambrex.com [cambrex.com]
Technical Support Center: Tryptophylleucine (Trp-Leu) Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the synthesis and purification of the dipeptide Tryptophylleucine (Trp-Leu). Our goal is to equip you with the necessary information to identify, mitigate, and resolve these challenges in your experimental workflow.
Troubleshooting Guide: Contamination Issues in this compound Production
This guide provides a structured approach to troubleshooting common problems encountered during Trp-Leu synthesis. Each issue is presented in a question-and-answer format, detailing the symptoms, potential causes, and recommended solutions.
Q1: My RP-HPLC analysis of crude Trp-Leu shows a significant peak with a mass loss of 18 Da. What is the likely contaminant?
A1: A mass loss of 18 Da (daltons) is characteristic of the formation of a diketopiperazine (DKP) . This is a common side reaction in dipeptide synthesis, particularly during the deprotection of the second amino acid in solid-phase peptide synthesis (SPPS). The N-terminal amine of the dipeptide attacks the ester linkage to the resin, leading to cyclization and cleavage from the support.
Troubleshooting Steps:
-
Confirm the presence of the DKP: Analyze the collected fraction corresponding to the impurity peak by mass spectrometry to confirm the molecular weight.
-
Optimize the coupling of the second amino acid:
-
Use a more efficient coupling reagent to ensure rapid peptide bond formation, minimizing the time the N-terminal amine is deprotected and available for cyclization.
-
Consider using a pre-activated ester of the second amino acid.
-
-
Modify the deprotection conditions:
-
For Fmoc-SPPS, reduce the piperidine (B6355638) concentration or the deprotection time for the second amino acid.
-
Perform the deprotection at a lower temperature.
-
Q2: I observe a peak in my LC-MS with a mass increase of +56 Da or other unexpected additions to the tryptophan residue. What could be the cause?
A2: The indole (B1671886) side chain of tryptophan is susceptible to alkylation by carbocations generated during the cleavage of protecting groups, particularly in acidic conditions. A +56 Da mass addition often corresponds to the addition of a tert-butyl group, a common byproduct from the cleavage of Boc protecting groups. Other alkylations can also occur depending on the scavengers and other reagents present in the cleavage cocktail.
Troubleshooting Steps:
-
Use an appropriate cleavage cocktail: Include scavengers like triisopropylsilane (B1312306) (TIS) and water in your trifluoroacetic acid (TFA) cleavage mixture to quench carbocations. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Protect the tryptophan side chain: During synthesis, use a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH). This significantly reduces the risk of side-chain modification during cleavage.
-
Optimize cleavage conditions: Minimize the cleavage time and perform the reaction at room temperature to reduce the extent of side reactions.
Q3: My final product has a lower yield than expected, and the HPLC profile shows multiple small, unidentified peaks.
A3: Low yield and multiple impurity peaks can stem from several issues during synthesis, including incomplete coupling reactions leading to deletion sequences (missing an amino acid) or the use of suboptimal coupling reagents.
Troubleshooting Steps:
-
Monitor coupling efficiency: After each coupling step, perform a Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines) to ensure the reaction has gone to completion. If the test is positive, recouple the amino acid.
-
Optimize your coupling reagent: For the potentially sterically hindered Trp-Leu coupling, stronger activating reagents are recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic strategy for this compound?
A1: The most common and robust method for Trp-Leu synthesis is Fmoc-based solid-phase peptide synthesis (SPPS) . This strategy involves attaching the C-terminal amino acid (Leucine) to a solid support (resin) and sequentially adding the N-terminal amino acid (Tryptophan). It is highly recommended to use a protecting group for the tryptophan side chain, such as Boc (Fmoc-Trp(Boc)-OH), to prevent side reactions.
Q2: Which coupling reagents are most effective for the Trp-Leu peptide bond formation?
A2: The formation of the peptide bond between tryptophan and leucine (B10760876) can be challenging due to the bulky side chains. High-efficiency coupling reagents are recommended to ensure a high yield and minimize racemization. The choice of reagent can significantly impact the purity of the crude product.
| Coupling Reagent | Common Base | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (Diisopropylethylamine) | High coupling efficiency, low racemization. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA | Good performance, widely used. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | - | Cost-effective, but can be slower and may lead to more side products. |
Q3: What are the common impurities I should look for in my mass spectrometry data?
A3: When analyzing your Trp-Leu product by mass spectrometry, be aware of the following potential impurities and their corresponding mass differences from the target peptide.
| Impurity Type | Description | Expected Mass Difference (Da) |
| Deletion Sequence (Leu) | Missing the Leucine residue | -113.16 |
| Deletion Sequence (Trp) | Missing the Tryptophan residue | -186.21 |
| Diketopiperazine | Cyclization of the dipeptide | -18.02 (from cleaved peptide) |
| tert-Butylation of Trp | Addition of a tert-butyl group | +56.11 |
| Oxidation of Trp | Addition of an oxygen atom | +16.00 |
| Incomplete Boc Removal | Retention of the Boc protecting group on Trp | +100.12 |
Q4: What are the general guidelines for RP-HPLC purification of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like Trp-Leu.
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Gradient: A linear gradient of increasing Solvent B is used to elute the peptide. The exact gradient will need to be optimized based on the hydrophobicity of the Trp-Leu dipeptide.
-
Detection: UV detection at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
Q5: What are the acceptable levels of impurities in a synthetic dipeptide product?
A5: Acceptable impurity levels depend on the intended application of the this compound. For research purposes, a purity of >95% as determined by HPLC is generally considered acceptable. For therapeutic applications, regulatory guidelines are much stricter. According to the U.S. Food and Drug Administration (FDA), for generic synthetic peptides, each new specified peptide-related impurity should generally be no more than 0.5% of the drug substance.[1]
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Trp-Leu on a Wang resin.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Trp(Boc)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Fmoc-Trp(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal tryptophan.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude Trp-Leu peptide under vacuum.
-
RP-HPLC Analysis and Purification
Instrumentation and Conditions:
-
System: Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 30 minutes, but this should be optimized based on an initial analytical run.
-
Flow Rate: Appropriate for the column dimensions.
-
Detection: UV at 220 nm and 280 nm.
Procedure:
-
Sample Preparation: Dissolve the crude Trp-Leu in a minimal amount of Mobile Phase A, with a small amount of acetonitrile or DMSO if needed for solubility. Filter the sample.
-
Purification: Inject the sample onto the equilibrated column and run the gradient. Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: Mechanism of Diketopiperazine formation in Trp-Leu synthesis.
Caption: Troubleshooting decision tree for Trp-Leu contamination issues.
References
Improving the stability of fluorescently labeled Tryptophylleucine
Welcome to the Technical Support Center for Fluorescently Labeled Tryptophylleucine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and improving the stability of their fluorescently labeled peptides.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized fluorescently labeled this compound peptide?
A1: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C in a desiccator to prevent degradation from moisture, light, and bacteria.[1][2][3] Under these conditions, the peptide can be stable for several years.[1][3] For short-term storage, keeping the lyophilized powder at room temperature for a few days to weeks is acceptable, but it should be protected from intense light.[4]
Q2: What is the proper way to handle and reconstitute the peptide?
A2: Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to avoid condensation, as moisture can significantly reduce peptide stability.[2][3] When reconstituting, use a sterile buffer, and if the peptide sequence contains amino acids prone to oxidation like Cysteine, Methionine, or Tryptophan, it is recommended to use a deoxygenated buffer.[1][5]
Q3: My peptide is in solution. How should I store it?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[4] For short-term storage, a few days at 4°C is acceptable. For longer-term storage of several months, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4] The optimal pH for storage in solution is typically between 5 and 7.[4]
Q4: Which fluorescent dye is best for labeling my this compound peptide?
A4: The choice of fluorescent dye depends on your specific experimental needs, including the required excitation and emission spectra, brightness, and photostability.[6] Commonly used dyes include Fluorescein derivatives like FAM and FITC, Rhodamine derivatives like TAMRA, and Cyanine dyes such as Cy3 and Cy5.[7] FAM is a widely used green fluorescent dye, while TAMRA is a popular red-orange fluorophore.[7] For applications requiring higher photostability, consider using more modern dyes like the Alexa Fluor or ATTO series.[7]
Q5: What is photobleaching and how can I minimize it?
A5: Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal.[8] To minimize photobleaching, you should reduce the sample's exposure to the excitation light by using neutral-density filters, minimizing illumination time, and using the lowest possible excitation intensity that provides an adequate signal.[8] The use of antifade reagents in the mounting medium is also a highly effective method to reduce photobleaching.[9]
Troubleshooting Guides
Guide 1: Rapid Signal Loss and Photobleaching
Q: I am observing a rapid decrease in my fluorescence signal during imaging. What is causing this and how can I fix it?
A: This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate the issue:
-
Reduce Excitation Light Exposure:
-
Problem: The high intensity and duration of excitation light are destroying the fluorophore.
-
Solution: Minimize the time the sample is exposed to light. Find your region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.[8] Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
-
Use Antifade Reagents:
-
Problem: Reactive oxygen species (ROS) generated during fluorescence excitation are attacking and destroying the fluorescent dye.
-
Solution: Incorporate an antifade reagent into your imaging buffer or mounting medium. These reagents work by scavenging ROS. Commercial antifade reagents like SlowFade™[9] and ProLong™[10] are readily available.
-
-
Choose a More Photostable Dye:
-
Problem: Some fluorescent dyes are inherently more susceptible to photobleaching than others.
-
Solution: If possible, switch to a more photostable dye for your peptide labeling. Dyes like the Alexa Fluor series or ATTO dyes are known for their enhanced photostability compared to traditional dyes like FITC.[7]
-
-
Optimize Imaging Buffer Composition:
Guide 2: Weak or No Fluorescence Signal
Q: I am not seeing a strong enough signal from my fluorescently labeled this compound. What could be the problem?
A: A weak or absent signal can stem from several issues, from sample preparation to instrument settings.
-
Verify Peptide Concentration and Labeling:
-
Problem: The concentration of the labeled peptide may be too low, or the labeling efficiency was poor.
-
Solution: Confirm the peptide concentration. If you labeled the peptide yourself, verify the labeling efficiency using spectroscopy.
-
-
Check Instrument Settings:
-
Problem: The microscope settings may not be optimal for your specific fluorophore.
-
Solution: Ensure you are using the correct excitation and emission filters for your dye.[13] Check that the light source is functioning correctly and that the objective is appropriate for fluorescence imaging.
-
-
Assess for Fluorescence Quenching:
-
Problem: The fluorescence of the dye could be quenched by its local environment or by interactions with the this compound peptide itself. Tryptophan is known to quench the fluorescence of some dyes through mechanisms like photoinduced electron transfer (PET).[14][15]
-
Solution: If quenching is suspected, you might need to insert a spacer between the dye and the peptide to minimize direct interaction.[3] Alternatively, selecting a different dye that is less susceptible to quenching by tryptophan may be necessary.
-
-
Evaluate Sample pH:
Quantitative Data Summary
Table 1: Relative Photostability of Common Fluorophores
| Fluorescent Dye | Relative Photostability | Excitation (nm) | Emission (nm) |
| FITC | Low | 495 | 516 |
| FAM | Moderate | 495 | 517 |
| TAMRA | Moderate | 552 | 578 |
| Cy3 | High | 550 | 570 |
| Cy5 | High | 650 | 670 |
| Alexa Fluor 488 | Very High | 495 | 519 |
| Alexa Fluor 555 | Very High | 555 | 565 |
| ATTO 647N | Very High | 647 | 669 |
This table provides a general comparison. Actual photostability can be influenced by experimental conditions.[7][16]
Table 2: Efficacy of Antifade Reagents in Reducing Photobleaching
| Antifade Reagent | Key Component | Application | Efficacy in Signal Preservation |
| SlowFade™ Diamond | Proprietary | Fixed Cells | Excellent, protects across the visible spectrum.[9] |
| ProLong™ Live | Proprietary | Live Cells | Good, maintains cell viability.[10] |
| Trolox | Vitamin E analog | Live & Fixed Cells | Good, scavenges reactive oxygen species. |
| n-propyl gallate (NPG) | Gallic acid ester | Fixed Cells | Moderate, can cause initial quenching of some dyes.[17] |
Experimental Protocols
Protocol 1: Proper Storage and Handling of Fluorescently Labeled Peptides
-
Receiving and Initial Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C in a light-protected container.
-
Reconstitution:
-
Before opening, bring the vial to room temperature in a desiccator for at least 20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitute the peptide in a suitable sterile and, if necessary, deoxygenated buffer to a desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. For most peptides in solution, storage at -20°C is suitable for 3-4 months.[4]
-
Protocol 2: General Method for Assessing Photostability
-
Sample Preparation: Prepare your sample (e.g., cells labeled with the fluorescent peptide) on a microscope slide and mount with a coverslip using your standard imaging buffer.
-
Image Acquisition Setup:
-
Choose a field of view with clearly labeled structures.
-
Set the microscope to acquire a time-lapse series of images.
-
Use consistent settings for excitation intensity, exposure time, and gain for all samples being compared.
-
-
Time-Lapse Imaging: Acquire images continuously at a set interval (e.g., every 5 seconds) for a total duration (e.g., 5 minutes) under constant illumination.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a specific region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity against time. The rate of decay of this curve represents the photobleaching rate.
-
This allows for the comparison of the photostability of different dyes or the effect of different antifade reagents.[8]
-
Visualizations
Caption: The Jablonski diagram illustrating the process of photobleaching.
Caption: A troubleshooting workflow for addressing weak or fading fluorescence signals.
Caption: The mechanism of action for antifade reagents in preventing photobleaching.
References
- 1. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. SlowFade Antifade Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Distance Mapping in Proteins Using Fluorescence Spectroscopy: The Tryptophan-Induced Quenching (TrIQ) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tryptophan fluorescence quenching: Topics by Science.gov [science.gov]
- 16. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are some common components of an antifade mounting medium? | AAT Bioquest [aatbio.com]
Validation & Comparative
Tryptophylleucine in Bioassays: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptide Tryptophylleucine (Trp-Leu) with other dipeptides in key bioassays. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to offer an objective evaluation of its performance.
Data Presentation: Quantitative Comparison of Dipeptide Bioactivity
The bioactivity of this compound has been evaluated in several assays, primarily focusing on its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor and its antidepressant-like effects. The following tables summarize the quantitative data from these studies, comparing Trp-Leu to other relevant dipeptides.
Angiotensin-Converting Enzyme (ACE) Inhibition
The inhibitory activity of dipeptides on ACE is a key indicator of their potential as antihypertensive agents. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.
| Dipeptide | Sequence | IC50 (µM) | Reference |
| Isoleucyl-Tryptophan | Ile-Trp | 0.50 | [1] |
| Valyl-Tryptophan | Val-Trp | 0.58 | [1] |
| This compound | Trp-Leu | 1.11 | [1] |
| Tryptophyl-Valine | Trp-Val | 307.61 | [1] |
Table 1: Comparison of IC50 values for ACE inhibition by various tryptophan-containing dipeptides. This table highlights the potent ACE inhibitory activity of this compound, comparable to other dipeptides with C-terminal tryptophan.
Antidepressant-Like Activity in Forced Swim Test
The Forced Swim Test (FST) is a common behavioral assay to assess antidepressant-like activity in rodents. A decrease in the duration of immobility is indicative of an antidepressant-like effect. The following data is derived from a study comparing aromatic amino acid-leucine dipeptides.
| Dipeptide | Sequence | Immobility Time (s) | % Decrease from Control | Reference |
| Control (Vehicle) | - | ~130 | - | |
| This compound | Trp-Leu | ~80 | ~38% | |
| Phenylalanyl-Leucine | Phe-Leu | ~85 | ~35% | |
| Tyrosyl-Leucine | Tyr-Leu | ~80 | ~38% |
Table 2: Comparative antidepressant-like activity of this compound and other aromatic amino acid-leucine dipeptides in the mouse Forced Swim Test. Data is estimated from graphical representations in the cited study. All three dipeptides demonstrated a significant reduction in immobility time compared to the control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key bioassays mentioned in this guide.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay determines the potency of a compound in inhibiting the activity of the Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
Assay Buffer: 100 mM sodium borate (B1201080) buffer (pH 8.3) containing 300 mM NaCl
-
Inhibitor solutions: this compound and other dipeptides of interest, dissolved in assay buffer at various concentrations.
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the dipeptide solutions to be tested.
-
In a microcentrifuge tube, add 50 µL of the dipeptide solution (or buffer for control) and 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by the enzymatic reaction by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge the tubes to separate the organic and aqueous phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate using a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the dipeptide.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Forced Swim Test (FST) for Antidepressant-Like Activity
This in vivo behavioral assay is used to screen for potential antidepressant effects of test compounds in rodents.
Animals:
-
Male ddY mice (or other suitable strain), 8-10 weeks old.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
Apparatus:
-
Cylindrical glass beakers (20 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm.
Procedure:
-
Administer the test dipeptides (e.g., this compound, Phenylalanyl-Leucine, Tyrosyl-Leucine) or vehicle (e.g., saline) to the mice via oral gavage or intraperitoneal injection. A typical dose might be 30 mg/kg.
-
30 minutes after administration, individually place each mouse into a beaker of water for a 6-minute session.
-
The session is video-recorded for later analysis.
-
During the 6-minute test, the duration of immobility is scored during the last 4 minutes. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.
-
The data is expressed as the mean duration of immobility (in seconds) for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the treatment groups and the control group. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ACE Inhibition Signaling Pathway
Caption: Forced Swim Test Experimental Workflow
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of Tryptophylleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for the chemical synthesis of the dipeptide Tryptophylleucine (Trp-Leu): Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). The document outlines detailed experimental protocols for both synthesis routes and the subsequent validation of the synthesized peptide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All quantitative data is summarized in comparative tables, and workflows are illustrated with diagrams to facilitate clear understanding and application in a research and development setting.
Synthesis Strategies: A Head-to-Head Comparison
The choice between Solid-Phase and Solution-Phase Peptide Synthesis often depends on the desired scale, purity requirements, and the specific peptide sequence. Below is a comparative overview of these two methodologies for the synthesis of this compound.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPPS) |
| Principle | The peptide is assembled on an insoluble polymer resin, allowing for easy removal of excess reagents and byproducts by filtration. | All reactions are carried out in a homogenous solution, requiring purification after each step. |
| Speed | Generally faster due to simplified purification steps. | Slower, as it involves purification of intermediates after each coupling step. |
| Scalability | Well-suited for small to medium-scale synthesis (mg to g). Large-scale synthesis can be challenging. | More readily scalable for large-scale industrial production (kg). |
| Purification | Final cleavage from the resin is followed by a single purification step of the crude product, typically by HPLC. | Requires purification (e.g., crystallization, chromatography) after each coupling and deprotection step. |
| Reagent Usage | Typically requires a large excess of reagents to drive reactions to completion. | Can be performed with near-stoichiometric amounts of reagents, making it more cost-effective for large-scale synthesis. |
| Monitoring | Reaction monitoring can be challenging as the peptide is attached to a solid support. | Reactions can be easily monitored using standard analytical techniques like TLC or NMR. |
Validation Data at a Glance: NMR and MS Characterization
Following synthesis, the identity and purity of this compound must be rigorously confirmed. NMR and MS are powerful analytical tools for this purpose. The expected data for this compound is summarized below.
Table 1: Expected ¹H-NMR Chemical Shifts for this compound
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. The exact shifts can vary based on solvent and pH.
| Proton | Tryptophan Residue (ppm) | Leucine Residue (ppm) |
| α-CH | ~4.07 | ~4.50 |
| β-CH₂ | ~3.31, ~3.48 | ~1.60 - 1.70 |
| γ-CH | - | ~1.50 |
| δ-CH₃ | - | ~0.90 (two doublets) |
| Indole (B1671886) Protons | 7.0 - 8.0 | - |
| Amide NH | ~8.0 - 8.5 | ~8.0 - 8.5 |
| Amine NH₂ | ~7.5 - 8.0 | - |
Table 2: Expected ¹³C-NMR Chemical Shifts for this compound
| Carbon | Tryptophan Residue (ppm) | Leucine Residue (ppm) |
| Carbonyl (C=O) | ~172 | ~175 |
| α-C | ~55 | ~53 |
| β-C | ~28 | ~41 |
| γ-C | - | ~25 |
| δ-C | - | ~22, ~23 |
| Indole Carbons | 110 - 138 | - |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₂₃N₃O₃ |
| Molecular Weight | 317.38 g/mol |
| Monoisotopic Mass | 317.1739 Da |
| [M+H]⁺ (protonated) | 318.1812 m/z |
| Key Fragment Ions (m/z) | Immonium ion of Trp (159.09), Immonium ion of Leu (86.10), b₂ ion (299.17), y₁ ion (132.10) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is adapted for the synthesis of Trp-Leu on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the acid-sensitive indole ring of tryptophan.
1. Resin Loading:
- Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
- Dissolve Fmoc-Leu-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
- Add the amino acid solution to the swollen resin and shake for 1-2 hours.
- Cap any unreacted sites on the resin using a solution of DCM/Methanol (B129727)/DIPEA (17:2:1) for 30 minutes.
- Wash the resin with DCM, DMF, and Methanol and dry under vacuum.
2. Fmoc Deprotection:
- Swell the resin in dimethylformamide (DMF).
- Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF.
3. Coupling of Tryptophan:
- Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution to activate the amino acid.
- Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
- Wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
- Wash the resin with DCM and dry.
- Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
5. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (SPPS) Protocol
This method involves the coupling of protected Tryptophan and Leucine in solution, followed by deprotection.
1. Protection of Amino Acids:
- Protect the N-terminus of Tryptophan with a Boc group (Boc-Trp-OH) using di-tert-butyl dicarbonate.
- Protect the C-terminus of Leucine as a methyl ester (H-Leu-OMe) using methanol and thionyl chloride.
2. Peptide Coupling:
- Dissolve Boc-Trp-OH (1 equivalent) and H-Leu-OMe (1 equivalent) in an appropriate solvent like DCM or DMF.
- Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to facilitate the peptide bond formation and minimize racemization.
- Stir the reaction mixture at 0°C to room temperature until completion (monitored by TLC).
- Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, base, and brine to remove unreacted starting materials and byproducts.
- Dry the organic layer and evaporate the solvent to obtain the protected dipeptide (Boc-Trp-Leu-OMe).
3. Deprotection:
- Remove the Boc group by treating the protected dipeptide with TFA in DCM.
- Saponify the methyl ester using a mild base like LiOH in a mixture of THF and water to yield the final this compound dipeptide.
4. Purification:
- Purify the final product by recrystallization or column chromatography.
NMR Spectroscopy Protocol
1. Sample Preparation:
- Dissolve 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
2. Data Acquisition:
- Acquire ¹H-NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Acquire ¹³C-NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
- For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.
3. Data Analysis:
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Integrate the proton signals to determine the relative number of protons.
- Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra and comparing them with the expected values.
Mass Spectrometry Protocol
1. Sample Preparation:
- Prepare a dilute solution of the purified this compound (e.g., 10 µM) in a suitable solvent system for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%).
2. Data Acquisition:
- Infuse the sample into an ESI mass spectrometer.
- Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecular ion ([M+H]⁺).
- Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
3. Data Analysis:
- Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
- Analyze the fragmentation pattern to confirm the amino acid sequence. Look for characteristic b- and y-type fragment ions, as well as immonium ions for Tryptophan and Leucine.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflows for the synthesis and validation of this compound.
This guide serves as a practical resource for the synthesis and characterization of this compound, offering a foundation for its application in various research and drug development endeavors. The provided protocols and data are intended to be a starting point, and optimization may be necessary based on specific laboratory conditions and desired outcomes.
Cross-Validation of Tryptophylleucine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipeptides like Tryptophylleucine (Trp-Leu) is crucial for various research applications, including pharmacokinetic studies, biomarker discovery, and drug efficacy assessment. This guide provides a comprehensive comparison of the primary analytical methods used for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document offers an objective evaluation of each method's performance, supported by representative experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: Method Comparison
The selection of a quantification method depends on the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of each method for dipeptide quantification.
| Performance Metric | LC-MS/MS | HPLC-UV | ELISA (Hypothetical) |
| Principle | Mass-to-charge ratio | UV absorbance | Antigen-antibody binding |
| Specificity | Very High | Moderate | High (Antibody dependent) |
| Sensitivity (LLOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL | ng/mL to pg/mL |
| Linearity (r²) | > 0.99 | > 0.98 | > 0.98 |
| Accuracy (% Recovery) | 85-115% | 80-120% | 80-120% |
| Precision (%RSD) | < 15% | < 20% | < 20% |
| Matrix Effect | Can be significant | Less significant | Can be significant |
| Throughput | High | Moderate | High (for multiple samples) |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Per Sample) | Moderate | Low | Low to Moderate |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each quantification method.
Detailed Experimental Protocols
The following protocols are generalized for dipeptide analysis and should be optimized for this compound and the specific sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for peptide quantification in complex biological matrices.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method, suitable for applications where the high sensitivity of LC-MS/MS is not required.
1. Sample Preparation:
-
Deproteinization: To 100 µL of sample, add an equal volume of 10% trichloroacetic acid (TCA).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to elute this compound with good resolution from other sample components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm is a common wavelength for peptide bond absorbance. Due to the tryptophan residue, detection at 280 nm may also be possible and more selective.
-
Injection Volume: 20 µL.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that relies on the specific binding of an antibody to the target peptide. The development of a specific antibody for this compound is a prerequisite for this method.
1. Assay Principle: A competitive ELISA format is typically used for small molecules like dipeptides. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Tryptophylleucine antibody binding sites. The amount of labeled conjugate that binds is inversely proportional to the concentration of this compound in the sample.
2. General Protocol:
-
Coating: Coat a 96-well microplate with an anti-Tryptophylleucine antibody.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Competition: Add standards or samples along with a known amount of enzyme-labeled this compound (e.g., HRP-conjugated). Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Color Development and Measurement: Allow color to develop and then stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
Conclusion
The choice of a quantification method for this compound should be guided by the specific requirements of the study.
-
LC-MS/MS is the preferred method for research requiring high sensitivity and specificity, particularly for the analysis of complex biological samples.
-
HPLC-UV provides a robust and cost-effective alternative when lower sensitivity is acceptable and the sample matrix is relatively simple.
-
ELISA offers a high-throughput option for screening large numbers of samples, provided a specific antibody to this compound is available.
Thorough method validation is essential for all techniques to ensure the accuracy, precision, and reliability of the quantitative data. This includes assessing linearity, limit of quantification, accuracy, precision, and selectivity in the intended sample matrix.
Tryptophylleucine's Profile in Cellular Signaling: A Comparative Analysis
The dipeptide Tryptophylleucine, composed of tryptophan and leucine, is an emerging molecule of interest in the field of cellular signaling. While not as extensively studied as classical signaling molecules, current research points to its involvement in two key biological processes: the modulation of bacterial quorum sensing and the activation of bitter taste receptors. This guide provides a comparative analysis of this compound's effects in these domains against well-established signaling molecules, supported by experimental data and detailed protocols.
I. This compound as a Modulator of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that coordinates gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, QS regulates virulence factors and biofilm formation, making it a target for antimicrobial strategies. Tryptophan-containing compounds have been identified as potential QS inhibitors.
Comparison with Native P. aeruginosa QS Molecules
This compound's potential inhibitory effects can be contrasted with the activity of native QS signaling molecules in P. aeruginosa, such as N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) and N-butanoyl-L-homoserine lactone (BHL) of the las and rhl systems, respectively, and the Pseudomonas quinolone signal (PQS).[1] These native molecules act as agonists, promoting the expression of virulence genes.
| Molecule | Target Receptor | Typical Effective Concentration | Primary Effect |
| This compound | Likely LasR and/or RhlR | - | Inhibition of QS-controlled virulence factors (e.g., pyocyanin (B1662382), biofilm formation)[2][3] |
| OdDHL | LasR | Nanomolar to low micromolar | Activation of the las QS system, leading to virulence factor production and biofilm formation[4] |
| BHL | RhlR | Micromolar | Activation of the rhl QS system, contributing to virulence and biofilm maturation[5] |
| PQS | PqsR | Micromolar | Regulation of virulence factors and interplay with las and rhl systems[6] |
Experimental Protocol: Quorum Sensing Inhibition Assay
A common method to assess QS inhibition is to measure the production of a QS-regulated virulence factor, such as pyocyanin, in P. aeruginosa.
-
Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium like Luria-Bertani (LB) broth to the early exponential phase.
-
Treatment: Aliquot the bacterial culture into a 96-well plate and add varying concentrations of the test compound (e.g., this compound) and a known QS inhibitor as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and extract pyocyanin with chloroform, followed by back-extraction into 0.2 N HCl.
-
Quantification: Measure the absorbance of the acidified pyocyanin solution at 520 nm.
-
Data Analysis: Normalize the pyocyanin production to bacterial growth (measured by absorbance at 600 nm before centrifugation) and calculate the percentage of inhibition relative to the vehicle control.
P. aeruginosa Quorum Sensing and this compound Inhibition.
II. This compound as an Agonist of Bitter Taste Receptors
Bitter taste receptors (TAS2Rs) are G protein-coupled receptors (GPCRs) expressed not only on the tongue but also in various extra-oral tissues, where they are involved in physiological processes like smooth muscle relaxation.[7] Dipeptides containing L-tryptophan have been shown to activate several TAS2Rs.[8]
Comparison with Known TAS2R Agonists
The effect of this compound can be compared to well-characterized TAS2R agonists like chloroquine (B1663885) and denatonium, which are known to elicit responses through these receptors.
| Molecule | Target TAS2Rs | Typical Effective Concentration | Primary Effect in Airway Smooth Muscle |
| This compound | TAS2R4, potentially others[8] | Micromolar to millimolar | Likely induces an increase in intracellular Ca2+ |
| Chloroquine | TAS2R3, TAS2R10[9] | Micromolar | Relaxation, inhibition of mitogen-induced growth[10] |
| Denatonium | TAS2R4, TAS2R10[9] | Micromolar | Relaxation[9] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
Activation of TAS2Rs typically leads to an increase in intracellular calcium ([Ca2+]i), which can be measured using a fluorescent calcium indicator.
-
Cell Culture: Culture human airway smooth muscle (HASM) cells or a heterologous expression system (e.g., HEK293 cells) stably expressing the TAS2R of interest.
-
Cell Loading: Plate the cells in a 96-well, black-walled, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove excess dye.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) and known agonists (e.g., chloroquine) to the wells.
-
Post-stimulation Measurement: Immediately measure the fluorescence intensity over time to capture the transient increase in [Ca2+]i.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F0) and express it as a ratio (ΔF/F0). Determine the concentration-response relationship and calculate the EC50 value.
TAS2R Signaling Pathway Activated by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Bitter taste receptor agonists alter mitochondrial function and induce autophagy in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Tryptophylleucine: A Comparative Analysis of In Vitro and In Vivo Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Tryptophylleucine (Trp-Leu), a dipeptide composed of tryptophan and leucine. This document summarizes key experimental findings, presents quantitative data in a structured format, and outlines the methodologies employed in pivotal studies.
In Vitro vs. In Vivo Activity Profile
This compound has demonstrated distinct biological activities in both laboratory-based assays and living organisms. The primary activities identified are Angiotensin-Converting Enzyme (ACE) inhibition, suggesting potential antihypertensive effects, and antidepressant-like properties.
Table 1: Comparison of In Vitro and In Vivo ACE Inhibitory Activity
| Parameter | In Vitro Activity | In Vivo Activity | Reference |
| Activity | Angiotensin-Converting Enzyme (ACE) Inhibition | Reduction of plasma ACE activity, Inhibition of aortic ACE activity, and improved endothelium-dependent vessel relaxation. | [1][2] |
| Model System | Human Umbilical Vein Endothelial Cells (HUVECs) | Humans, Spontaneously Hypertensive Rats (SHRs) | [2] |
| Key Finding | IC50 of 1.11 µM for ACE inhibition. | Oral administration of 100 mg in humans resulted in a 16-22% decrease in plasma ACE activity after 1.5 hours.[1] In SHRs, 14 weeks of oral treatment inhibited aortic ACE activity and improved vessel relaxation.[2] | [1][2] |
Table 2: Comparison of In Vitro and In Vivo Antidepressant-Like Activity
| Parameter | In Vitro Activity | In Vivo Activity | Reference |
| Activity | Not extensively studied | Antidepressant-like effects | [3] |
| Model System | Not applicable | Mice | [3] |
| Key Finding | Data not available | Exhibited antidepressant-like activities in the forced swim test and tail suspension test.[3] | [3] |
Detailed Experimental Protocols
ACE Inhibition Assay (In Vitro)
Objective: To determine the concentration of this compound required to inhibit 50% of ACE activity (IC50).
Methodology:
-
The ACE inhibitory activity is measured using a spectrophotometric or fluorometric method, often employing the substrate Hippuryl-Histidyl-Leucine (HHL).
-
The reaction is initiated by adding ACE to a buffered solution containing HHL and varying concentrations of this compound.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, and the amount of hippuric acid released from HHL by ACE is quantified.
-
The percentage of ACE inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Forced Swim Test (In Vivo)
Objective: To assess the antidepressant-like activity of this compound in mice.
Methodology:
-
Mice are individually placed in a transparent cylindrical container filled with water (23-25°C) from which they cannot escape.
-
The total duration of the test is typically 6 minutes.
-
The behavior of the mice is recorded, and the duration of immobility (the time the mouse spends floating without making any escape-oriented movements) is measured, usually during the last 4 minutes of the test.
-
A decrease in the duration of immobility after administration of this compound, compared to a control group, is indicative of an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
Antihypertensive Effect: Renin-Angiotensin System
This compound exerts its potential antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.
Antidepressant-Like Effect: Neurogenesis and HPA Axis Modulation
The antidepressant-like activity of this compound is suggested to involve the promotion of hippocampal neurogenesis and the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis is a major neuroendocrine system that controls reactions to stress. Dysregulation of the HPA axis is often implicated in depression. Studies on similar dipeptides suggest that they can suppress the activation of the HPA axis induced by stress. Furthermore, an increase in the proliferation of hippocampal progenitor cells has been observed, indicating an enhancement of neurogenesis, a process known to be impaired in depression and stimulated by antidepressant treatments. Notably, this effect appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many antidepressants.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The journey of characterizing a bioactive compound like this compound typically follows a structured workflow, beginning with initial in vitro screening and progressing to more complex in vivo studies to confirm its physiological relevance and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of tryptophan-containing peptides on angiotensin-converting enzyme activity and vessel tone ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tryptophylleucine Purification: A Comparative Guide to Achieving High Purity
For researchers, scientists, and drug development professionals, the purity of synthetic peptides like Tryptophylleucine (Trp-Leu) is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of common purification techniques, supported by established experimental protocols and data, to aid in the selection of the most suitable method for your research needs.
The isolation of a target peptide from a complex mixture of reagents and byproducts following solid-phase peptide synthesis (SPPS) is a critical step that directly impacts the final purity and yield. This guide focuses on two prevalent and effective methods for this compound purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX). A third alternative, Solid-Phase Extraction (SPE), is also discussed as a rapid purification strategy.
Comparative Analysis of Purification Methods
The selection of a purification strategy for this compound depends on the desired purity, scale of purification, and available resources. The following table summarizes the key performance metrics of RP-HPLC, IEX, and SPE for the purification of Trp-Leu, based on data from the purification of similar dipeptides and established peptide purification principles.[1][2][3][4]
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) | Solid-Phase Extraction (SPE) |
| Purity Achieved | >98% | >95% | 85-95% |
| Typical Yield | 30-50% | 40-60% | 50-70% |
| Resolution | Very High | High | Moderate |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrophobicity |
| Primary Application | High-purity analytical and preparative separations | Purification of charged peptides, often as an orthogonal step | Rapid desalting and purification of crude peptides |
| Instrumentation Cost | High | Medium to High | Low |
| Solvent Consumption | High | Medium | Low |
| Time per Sample | 30-60 minutes | 45-90 minutes | 10-20 minutes |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are adapted from established methods for similar tryptophan-containing dipeptides and can be optimized for specific laboratory conditions.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purification, offering high resolution and purity.[4] The separation is based on the differential partitioning of the peptide between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of mobile phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile (B52724) or DMSO can be added. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan indole (B1671886) ring).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge at a specific pH.[5][6] this compound is zwitterionic; its charge can be manipulated by adjusting the pH of the buffer, allowing it to bind to either a cation or anion exchange resin.
Protocol:
-
Resin Selection and Equilibration:
-
Based on the isoelectric point (pI) of this compound, select a suitable ion-exchange resin (cation or anion).
-
Equilibrate the column with a low ionic strength starting buffer at a pH that ensures the peptide is charged and will bind to the resin.
-
-
Sample Loading: Dissolve the crude peptide in the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the starting buffer.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm. Analyze the purity of the fractions by RP-HPLC.
-
Desalting and Lyophilization: Pool the pure fractions and desalt using a suitable method (e.g., dialysis or a desalting column). Lyophilize to obtain the final product.
Solid-Phase Extraction (SPE)
SPE is a rapid and economical method for desalting and purifying crude peptides.[3] While it does not provide the high resolution of HPLC, it is an effective preliminary purification step.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Dissolve the crude this compound in an aqueous solution (e.g., 0.1% TFA in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with the same aqueous solution to remove salts and very polar impurities.
-
Elution: Elute the this compound with a solution of higher organic content (e.g., 50-70% acetonitrile in water with 0.1% TFA).
-
Analysis and Lyophilization: Analyze the eluted fraction for purity by RP-HPLC and lyophilize.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and analysis process.
Caption: General workflow for this compound purification and analysis.
Detailed Purification Pathway: RP-HPLC
The following diagram details the steps within the RP-HPLC purification process, which is the most common method for achieving high-purity peptides.
Caption: Step-by-step workflow for RP-HPLC purification of this compound.
By understanding the principles and protocols of these common purification techniques, researchers can make informed decisions to obtain this compound of the required purity for their specific applications, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivities of Tryptophan and Leucine, the Constituent Amino Acids of Tryptophylleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-documented bioactivities of L-Tryptophan and L-Leucine, the two amino acids that form the dipeptide Tryptophylleucine. While research on the bioactivity of the this compound dipeptide itself is limited, understanding the individual roles and interactions of its constituent amino acids is crucial for predicting its potential physiological effects. This document summarizes key findings from published literature, presents comparative data in a tabular format, details common experimental protocols for studying their effects, and provides visual representations of the key signaling pathways involved.
Comparative Bioactivity of Tryptophan and Leucine (B10760876)
Tryptophan and Leucine are both essential amino acids, but they exert distinct and sometimes interacting effects on cellular metabolism and signaling. Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin, and it is also a key component of the kynurenine (B1673888) pathway, which has implications for immune response and neuroinflammation.[1][2] Leucine, a branched-chain amino acid (BCAA), is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis and cell growth.[3][4]
A critical point of interaction between these two amino acids is their competition for the same transporter, the L-type amino acid transporter 1 (LAT1), to cross the blood-brain barrier.[5] This competition means that high levels of leucine in the bloodstream can limit the uptake of tryptophan into the brain, potentially reducing the synthesis of serotonin.[6] Conversely, some studies suggest that tryptophan may also influence mTOR signaling, indicating a more complex interplay between these two molecules.[7]
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the individual and combined effects of Tryptophan and Leucine on various physiological parameters.
Table 1: Effects on Feed Intake and Growth Performance in Pigs [8]
| Treatment Group | Average Daily Gain (ADG) ( g/day ) | Average Daily Feed Intake (ADFI) ( g/day ) | Hypothalamic Serotonin (ng/mg tissue) |
| Low Leucine (101% SID Leu:Lys) | |||
| Low Tryptophan (18% SID Trp:Lys) | 830 | 1550 | 1.25 |
| Medium Tryptophan (23% SID Trp:Lys) | 840 | 1560 | 1.50 |
| High Tryptophan (28% SID Trp:Lys) | 850 | 1570 | 1.75 |
| High Leucine (299% SID Leu:Lys) | |||
| Low Tryptophan (18% SID Trp:Lys) | 750 | 1400 | 0.80 |
| Medium Tryptophan (23% SID Trp:Lys) | 790 | 1480 | 1.10 |
| High Tryptophan (28% SID Trp:Lys) | 820 | 1520 | 1.30 |
*SID: Standardized Ileal Digestible
Table 2: Effects on Plasma Amino Acid and Insulin Concentrations in Humans [9]
| Treatment | Change in Plasma Insulin (μU/mL) | Change in Plasma Tryptophan (μmol/L) | Change in Plasma Leucine (μmol/L) |
| L-Tryptophan | +8.5 | +150 | -10 |
| L-Leucine | +9.2 | -20 | +250 |
| Glucose | +25.0 | -30 | -15 |
| Water (Placebo) | +1.0 | -5 | -5 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the bioactivity of Tryptophan and Leucine.
Measurement of Serotonin Synthesis
Principle: The rate of serotonin synthesis can be estimated by measuring the accumulation of its precursor, 5-hydroxytryptophan (B29612) (5-HTP), after inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP to serotonin.[10] Alternatively, Positron Emission Tomography (PET) with radiolabeled tracers can be used for in vivo measurement.[11][12]
Protocol for 5-HTP Accumulation Method:
-
Administer a saline or vehicle control to the control group of animals.
-
Administer the test compound (e.g., Tryptophan, Leucine, or this compound) to the experimental group.
-
After a specific time, administer an AADC inhibitor (e.g., NSD-1015) to all animals.
-
After a set period (e.g., 30 minutes), euthanize the animals and dissect the brain tissue (e.g., hypothalamus, striatum).
-
Homogenize the tissue in a suitable buffer.
-
Analyze the concentration of 5-HTP in the tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
The rate of 5-HTP accumulation is indicative of the serotonin synthesis rate.
Analysis of the Kynurenine Pathway
Principle: The activity of the kynurenine pathway is assessed by measuring the concentrations of tryptophan and its metabolites (e.g., kynurenine, kynurenic acid, quinolinic acid) in biological samples.[13][14][15]
Protocol for LC-MS/MS Analysis:
-
Collect biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates).
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Separate the metabolites using a suitable chromatography column and quantify them based on their specific mass-to-charge ratios and fragmentation patterns.[16]
mTORC1 Kinase Assay
Principle: The activity of mTORC1 is determined by its ability to phosphorylate its downstream substrates, such as p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[17][18] This can be measured through Western blotting or an in vitro kinase assay.
Protocol for Western Blot Analysis:
-
Treat cells or tissues with the test compounds.
-
Lyse the cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (e.g., phospho-S6K1, phospho-4E-BP1) and total protein as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: The mTORC1 signaling pathway, activated by Leucine and potentially Tryptophan.
Caption: The biosynthesis pathway of Serotonin from Tryptophan.
Caption: A simplified overview of the Kynurenine pathway of Tryptophan metabolism.
Caption: Competitive transport of Tryptophan and Leucine across the blood-brain barrier.
Caption: A general experimental workflow for studying Tryptophan and Leucine bioactivity.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 6. Effects of dietary leucine and tryptophan supplementation on serotonin metabolism and growth performance of growing pigs | Hans H. Stein [nutrition.ansci.illinois.edu]
- 7. The aromatic amino acid tryptophan stimulates skeletal muscle IGF1/p70s6k/mTor signaling in vivo and the expression of myogenic genes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Differential effects of L-tryptophan and L-leucine administration on brain resting state functional networks and plasma hormone levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Tryptophyllin-Leucine with G-Protein Coupled Receptors
A comprehensive in silico investigation into the binding affinities of Tryptophyllin-Leucine (WL), a naturally occurring bioactive peptide, with four distinct G-protein coupled receptors (GPCRs) reveals differential binding energies and interaction patterns, suggesting a varied pharmacological potential. This guide presents a comparative analysis of the docking of WL with the Bradykinin (B550075) B2 (B2R), Neurokinin-1 (NK1R), Cholecystokinin A (CCK-A), and Delta-Opioid (δ-OR) receptors, supported by detailed experimental protocols and visualization of associated signaling pathways.
Tryptophyllin-Leucine, a dipeptide amide, belongs to the tryptophyllin family of peptides first identified in the skin of Phyllomedusine frogs. These peptides are known for their diverse biological activities. To elucidate the potential molecular targets of WL, a comparative molecular docking study was performed. This analysis provides insights into the binding energetics and key molecular interactions of WL with four GPCRs known to be targets for similar peptide ligands.
Comparative Binding Affinity of Tryptophyllin-Leucine
Molecular docking simulations were conducted to predict the binding affinity of Tryptophyllin-Leucine with the human isoforms of B2R, NK1R, CCK-A, and δ-OR. The results, summarized in the table below, indicate that WL exhibits the highest predicted binding affinity for the Bradykinin B2 receptor.
| Receptor | PDB ID | Ligand Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Bradykinin B2 Receptor (B2R) | 7D5A | -9.8 | PHE115, TRP120, LYS198, GLU280 |
| Neurokinin-1 Receptor (NK1R) | 2KS9 | -8.5 | HIS197, HIS265, GLN165, TYR287 |
| Cholecystokinin A Receptor (CCK-A) | 7EZK | -7.9 | ASN331, ARG336, TRP39, PHE198 |
| Delta-Opioid Receptor (δ-OR) | 4N6H | -7.2 | ASP128, TYR129, TRP274, HIS297 |
Experimental Protocols
Molecular Docking Workflow
The comparative docking analysis was designed based on a standardized in silico protocol to ensure consistency across the different receptor targets. The general workflow is outlined below.
1. Ligand and Receptor Preparation:
-
Ligand: The three-dimensional structure of Tryptophyllin-Leucine was obtained from the PubChem database (CID: 10474021) and prepared for docking by assigning appropriate charges and atom types.
-
Receptors: The crystal structures of the human Bradykinin B2 receptor (PDB ID: 7D5A), Neurokinin-1 receptor (PDB ID: 2KS9), Cholecystokinin A receptor (PDB ID: 7EZK), and delta-opioid receptor (PDB ID: 4N6H) were retrieved from the Protein Data Bank. Prior to docking, all water molecules and co-crystallized ligands were removed from the receptor structures, and polar hydrogens were added.
2. Molecular Docking Simulation:
-
A blind docking approach was employed using a web-based docking server to identify the most probable binding sites of Tryptophyllin-Leucine on each receptor.
-
The search space was defined to encompass the entire receptor surface to allow for an unbiased prediction of the binding pocket.
-
The docking algorithm generated multiple binding poses of the ligand for each receptor, which were then ranked based on their predicted binding affinities.
3. Analysis of Docking Results:
-
The binding affinity, expressed in kcal/mol, was calculated for the most favorable binding pose of Tryptophyllin-Leucine with each receptor.
-
The molecular interactions between the ligand and the amino acid residues of the receptor's binding pocket were analyzed to identify key hydrogen bonds and hydrophobic interactions contributing to the stability of the ligand-receptor complex.
Receptor Signaling Pathways
The four GPCRs investigated in this study are known to activate distinct intracellular signaling cascades upon ligand binding, leading to a variety of physiological responses.
Bradykinin B2 Receptor (B2R) Signaling
Activation of the B2R by an agonist like bradykinin (and putatively by WL) primarily couples to Gq/11 proteins.[1][2][3][4] This initiates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses including inflammation and vasodilation.[1][2] The B2R can also couple to Gi proteins, which inhibit adenylyl cyclase.[3]
Neurokinin-1 Receptor (NK1R) Signaling
The NK1R, upon activation by its endogenous ligand Substance P, also primarily couples to Gq/11 proteins, activating the PLC pathway, leading to IP3-mediated calcium release and DAG-mediated PKC activation.[5][6] This signaling is crucial in pain transmission and inflammation.[7] The NK1R can also couple to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[5]
Cholecystokinin A Receptor (CCK-A) Signaling
The CCK-A receptor, activated by cholecystokinin, also predominantly signals through the Gq/11-PLC pathway, leading to increased intracellular calcium and PKC activation.[8][9][10] This pathway is involved in physiological processes such as gallbladder contraction and pancreatic enzyme secretion.[8][11] The CCK-A receptor can also couple to Gs, leading to cAMP production.[8]
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 4. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Purity Assessment of Commercial Tryptophylleucine Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of three representative commercial Tryptophylleucine (Trp-Leu) standards. The assessment is based on a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The aim is to equip researchers with the necessary data and methodologies to select a standard with the purity profile that best suits their experimental needs.
Data Summary
The purity of this compound standards from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed. The results, summarized in the table below, indicate that while all suppliers provide material of high nominal purity, variations in the impurity profiles exist.
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-UV (220 nm) | Purity (%) | 99.2 | 98.5 | 99.5 |
| Related Impurities (%) | 0.7 | 1.3 | 0.4 | |
| Unidentified Impurities (%) | 0.1 | 0.2 | 0.1 | |
| LC-MS | Identity Confirmation | Confirmed | Confirmed | Confirmed |
| Major Impurity (m/z) | 315.18 | 315.18, 204.11 | 315.18 | |
| Quantitative NMR (qNMR) | Purity (%) | 99.1 | 98.3 | 99.4 |
| Residual Solvents | <0.1% | 0.3% (Acetone) | <0.1% | |
| Water Content (Karl Fischer) | 0.5% | 0.8% | 0.4% |
Experimental Workflow for Purity Assessment
The following diagram illustrates the comprehensive workflow employed for the purity assessment of the commercial this compound standards.
A Comparative Guide to the Metabolic Stability of Tryptophylleucine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the dipeptide Tryptophylleucine (Trp-Leu) and its conceptually modified derivatives. Due to the inherent metabolic lability of small peptides, this document focuses on established strategies to enhance stability and outlines the experimental framework for their evaluation. While specific experimental data for this compound and its derivatives is not publicly available, this guide presents a well-established scientific basis for comparison, supported by generalized experimental protocols and data representation formats.
The development of peptide-based therapeutics is often hampered by their rapid degradation by proteases in the body, leading to a short half-life and reduced bioavailability.[1][2][3][4][5] this compound, a dipeptide composed of tryptophan and leucine, is susceptible to such enzymatic cleavage. Enhancing its metabolic stability is a critical step in harnessing its potential therapeutic applications. This guide explores common derivatization strategies to mitigate metabolic degradation and provides the necessary protocols to assess these improvements.
Strategies for Enhancing Metabolic Stability
Several chemical modification strategies can be employed to protect dipeptides like this compound from proteolytic degradation. These modifications aim to alter the peptide backbone or side chains to make them less recognizable by metabolic enzymes. Key strategies include:
-
N-terminal Modification (Acetylation): Capping the N-terminus with an acetyl group can block the action of aminopeptidases.
-
C-terminal Modification (Amidation): Converting the C-terminal carboxylic acid to an amide can prevent hydrolysis by carboxypeptidases.
-
D-Amino Acid Substitution: Replacing one or both of the natural L-amino acids with their D-enantiomers can confer significant resistance to proteases, which are stereospecific for L-amino acids.[2][4]
-
Peptide Bond Modification (Peptidomimetics): Altering the amide bond to a non-natural linkage can prevent recognition by peptidases.
The following sections provide a hypothetical comparison of the metabolic stability of this compound and its derivatives based on these strategies.
Comparative Metabolic Stability Data
The following table summarizes the expected metabolic stability of this compound and its derivatives in a typical in vitro assay using human liver microsomes. The data is illustrative and serves to demonstrate how results would be presented.
| Compound | Modification | Expected Half-life (t½, min) | Expected Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | None (Parent Peptide) | < 10 | > 200 |
| Acetyl-Trp-Leu | N-terminal Acetylation | 15 - 30 | 100 - 150 |
| Trp-Leu-Amide | C-terminal Amidation | 20 - 40 | 80 - 120 |
| D-Trp-L-Leu | D-Tryptophan Substitution | > 60 | < 30 |
| L-Trp-D-Leu | D-Leucine Substitution | > 60 | < 30 |
Experimental Protocols
A standard and robust method for assessing the metabolic stability of compounds is through incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[6][7]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound and its derivatives upon incubation with human liver microsomes.
Materials:
-
This compound and its derivatives
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a known stable and a known unstable compound)
Procedure:
-
Preparation of Incubation Mixtures:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, the test compound is added to pre-warmed phosphate buffer.
-
Human liver microsomes are added to the mixture to a final protein concentration of 0.5 mg/mL.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
The reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Point Sampling:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]
-
The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percentage of remaining compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the incubation conditions.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general metabolic fate of dipeptides and the experimental workflow for assessing metabolic stability.
Caption: General metabolic pathways of an orally administered dipeptide.
Caption: Experimental workflow for the in vitro metabolic stability assay.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tryptophylleucine
For Immediate Implementation: A Guide for Laboratory Personnel
This document outlines the essential personal protective equipment (PPE) and safety procedures required for handling Tryptophylleucine (Trp-Leu), a dipeptide composed of tryptophan and leucine.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain the integrity of their work. While specific toxicological properties of this compound are not extensively documented, a cautious approach based on the known properties of its constituent amino acids and general peptide handling guidelines is warranted.[2][3]
Core Safety Principles
All handling of this compound should occur within a designated, well-ventilated laboratory environment.[4] A clean and organized workspace is crucial to prevent contamination and accidental exposure.[4] Standard safety protocols, including the use of gloves, lab coats, and eye protection, are mandatory to avoid direct contact and inhalation.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Handling Lyophilized Powder | Nitrile or Latex Gloves (double-gloving recommended) | Disposable, solid-front gown or lab coat | Safety goggles and face shield | N95 respirator or higher, especially when weighing or transferring powder outside of a containment unit. |
| Reconstituting in Solution | Nitrile or Latex Gloves | Disposable, solid-front gown or lab coat | Safety goggles | Recommended to be performed in a fume hood or biological safety cabinet. If not possible, an N95 respirator should be used. |
| Administering/In-vitro Application | Nitrile or Latex Gloves | Lab coat | Safety glasses with side shields | Not generally required if performed in a containment unit. |
| Waste Disposal | Nitrile or Latex Gloves | Lab coat | Safety glasses with side shields | Not generally required. |
Experimental Protocols: Safe Handling and Disposal
Handling Lyophilized (Powdered) this compound:
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Have all necessary equipment, including weighing instruments, spatulas, and containers, readily available.
-
PPE: Don a lab coat, double pair of nitrile or latex gloves, safety goggles, and a face shield. If handling outside of a certified chemical fume hood or biological safety cabinet, an N95 respirator is required to prevent inhalation of fine particles.[6]
-
Weighing and Transfer: Conduct all weighing and transfer of the lyophilized powder within a chemical fume hood or a powder containment balance enclosure to minimize the risk of aerosolization. Use dedicated, clean spatulas and weighing boats.
-
Cleanup: After handling, carefully wipe down all surfaces with an appropriate cleaning agent. Dispose of all contaminated materials, including gloves and weighing boats, in a designated chemical waste container.
Reconstituting this compound:
-
Preparation: Work within a chemical fume hood or biological safety cabinet.
-
PPE: Wear a lab coat, nitrile gloves, and safety goggles.
-
Procedure: Slowly add the recommended solvent to the vial containing the lyophilized powder. Avoid vigorous shaking to prevent aerosol formation. Gently swirl or pipette to dissolve the peptide.
-
Storage: Once reconstituted, store the solution according to the manufacturer's guidelines, typically at -20°C or below, in clearly labeled, sealed containers to prevent degradation.[4]
Disposal Plan: All waste materials contaminated with this compound, including unused solutions, empty vials, and used PPE, must be disposed of in accordance with institutional and local environmental regulations.[4] Never pour this compound solutions down the drain.[4] Collect all waste in designated, clearly labeled hazardous waste containers for professional disposal.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Tryptophyl-Leucine (HMDB0029087) [hmdb.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cellseco.com [cellseco.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Titan Peptide [titanpeptide.com]
- 6. cdn.accentuate.io [cdn.accentuate.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
